Sodium 4,4'-oxybis(butane-1-sulfonate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASHOOOLPDQTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747189 | |
| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183278-30-0 | |
| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4,4'-oxybis(butane-1-sulfonate), also known as Bis(4-sulfobutyl)ether disodium, is a chemical compound with emerging interest in pharmaceutical and biotechnological research. Its structure, featuring two butane sulfonate moieties linked by an ether oxygen, imparts unique physicochemical properties that are relevant to its potential applications, notably as a stabilizer in formulations and as a potential therapeutic agent in neurodegenerative diseases. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action, particularly in the context of amyloid-beta aggregation.
Physicochemical Properties
The physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
Table 1: General and Chemical Identity
| Property | Value |
| Chemical Name | Sodium 4,4'-oxybis(butane-1-sulfonate) |
| Synonyms | Bis(4-sulfobutyl)ether disodium salt, 4,4'-Oxybis-1-butanesulfonic acid disodium salt |
| CAS Number | 183278-30-0 |
| Molecular Formula | C₈H₁₆Na₂O₇S₂ |
| Molecular Weight | 334.32 g/mol |
| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate |
| InChI Key | FMASHOOOLPDQTK-UHFFFAOYSA-L |
| SMILES | C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] |
| Appearance | White Solid |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | >296 °C[1] |
| Boiling Point | Decomposes at high temperatures |
| Solubility | High solubility in water.[2] Moderately soluble in polar organic solvents like methanol and ethanol.[2] |
| pKa (of parent acid) | ~1.47 (Predicted for 4,4'-oxybis(butane-1-sulfonic acid))[3] |
| Stereochemistry | Achiral |
| Stability | Hygroscopic |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) are provided below.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate) based on the Williamson ether synthesis, a common method for preparing ethers.[4][5][6][7][8]
Materials:
-
4-Bromo-1-butanesulfonic acid sodium salt
-
1,4-Butanediol
-
Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Alkoxide: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,4-butanediol in anhydrous DMF. Add one equivalent of sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic. Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium alkoxide.
-
Ether Synthesis: To the freshly prepared alkoxide solution, add a solution of 4-bromo-1-butanesulfonic acid sodium salt in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Separate the aqueous layer. Extract the aqueous layer twice more with diethyl ether to remove any unreacted starting materials and byproducts.
-
Isolation: Combine the aqueous layers and concentrate them under reduced pressure using a rotary evaporator to remove the water.
-
Purification: The resulting solid crude product can be purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified white solid product under vacuum to obtain Sodium 4,4'-oxybis(butane-1-sulfonate).
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of Sodium 4,4'-oxybis(butane-1-sulfonate) using reverse-phase HPLC.[9][10][11][12]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Phosphate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard
-
Milli-Q water
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard and dissolve it in Milli-Q water to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized Sodium 4,4'-oxybis(butane-1-sulfonate) sample and dissolve it in Milli-Q water to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
Gradient elution: Start with 100% Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.
Protocol 3: In Vitro Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol describes a common method to evaluate the inhibitory effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on amyloid-beta (Aβ) peptide aggregation.[13][14]
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Sodium 4,4'-oxybis(butane-1-sulfonate)
Procedure:
-
Aβ Peptide Preparation: Dissolve the Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Aβ Monomer Preparation: Immediately before the assay, dissolve the Aβ peptide film in PBS to a final concentration of 100 µM.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Control: Aβ solution + PBS
-
Test: Aβ solution + Sodium 4,4'-oxybis(butane-1-sulfonate) at various concentrations.
-
Blank: PBS only
-
-
ThT Addition: Add Thioflavin T to each well to a final concentration of 10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis: Subtract the background fluorescence (blank wells) from all readings. Plot the fluorescence intensity against time. The inhibition of Aβ aggregation by Sodium 4,4'-oxybis(butane-1-sulfonate) can be quantified by comparing the lag time and the final fluorescence intensity of the test wells to the control wells.
Mechanism of Action and Signaling Pathways
Sodium 4,4'-oxybis(butane-1-sulfonate) is hypothesized to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. The negatively charged sulfonate groups are thought to play a crucial role in this inhibitory activity.
Putative Signaling Pathway for Amyloid-Beta Aggregation Inhibition
The following diagram illustrates a plausible mechanism by which sulfonate-containing compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) may inhibit the fibrillation of amyloid-beta peptides. The interaction is thought to occur at the early stages of aggregation, preventing the formation of toxic oligomers and mature fibrils.
Caption: Putative mechanism of Aβ aggregation inhibition.
Experimental Workflow for Investigating Amyloid-Beta Inhibition
The following diagram outlines a typical experimental workflow for screening and characterizing potential inhibitors of amyloid-beta aggregation.
Caption: Workflow for Aβ inhibitor screening.
Conclusion
Sodium 4,4'-oxybis(butane-1-sulfonate) possesses distinct physicochemical properties, primarily driven by its dual sulfonate groups and flexible ether linkage, which contribute to its high water solubility and potential as a biological modulator. The provided experimental protocols offer a foundation for its synthesis, purification, and evaluation as an inhibitor of amyloid-beta aggregation. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the context of neurodegenerative diseases. This technical guide serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Bis(4-sulfobutyl)ether disodium | 183278-30-0 | FB45181 [biosynth.com]
- 2. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]
- 3. Sulphated compounds attenuate beta-amyloid toxicity by inhibiting its association with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-BUTANE SULFONIC ACID SODIUM SALT ANHYDROUS(FOR HPLC) | 2386-54-1 | MSDS and Specifications of 1-BUTANE SULFONIC ACID SODIUM SALT ANHYDROUS(FOR HPLC) [molychem.net]
- 13. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential mechanism of action for Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0). The information is intended to support research and development activities, particularly in the field of neurodegenerative diseases.
Chemical Identification and Properties
Bis(4-sulfobutyl)ether Disodium is a sulfonic acid derivative.[1] It is also known by several synonyms, which are listed in the table below.
| Identifier | Value |
| CAS Number | 183278-30-0[2] |
| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate[2][3] |
| Synonyms | 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt, WAS-18, Sulfobutylbetadex Impurity D[1][4][5][6] |
| Molecular Formula | C₈H₁₆Na₂O₇S₂[7] |
| Molecular Weight | 334.32 g/mol [2] |
| Canonical SMILES | C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+][8] |
| InChI Key | FMASHOOOLPDQTK-UHFFFAOYSA-L[4] |
Physicochemical Properties
This compound is typically a white to off-white solid.[9][] It is slightly soluble in water and should be stored in a refrigerator under an inert, hygroscopic atmosphere.[11][12]
| Property | Value |
| Physical Form | Solid[4] |
| Appearance | White to Off-White[9][] |
| Melting Point | >296°C (decomposes)[4][8] |
| Solubility | Slightly soluble in water[12] |
| Storage Temperature | 2-8°C, under inert atmosphere[5][8] |
Proposed Mechanism of Action in Neuroinflammation
Bis(4-sulfobutyl)ether Disodium is described as an inhibitor of amyloid beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][4] The aggregation of Aβ peptides into oligomers and fibrils is believed to trigger a cascade of neurotoxic events, including neuroinflammation mediated by glial cells such as microglia and astrocytes.[2][5]
The proposed mechanism of action for Bis(4-sulfobutyl)ether Disodium is centered on its ability to interfere with this initial Aβ aggregation. By preventing the formation of toxic Aβ assemblies, the compound can theoretically mitigate the downstream inflammatory signaling pathways.
Amyloid beta aggregates are known to activate microglia and astrocytes through cell surface receptors like Toll-like receptor 4 (TLR4).[4][5][11] This activation triggers intracellular signaling cascades, prominently featuring the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), contributing to a chronic neuroinflammatory state and subsequent neuronal damage.[2][7]
By inhibiting the formation of the initial trigger (Aβ aggregates), Bis(4-sulfobutyl)ether Disodium is hypothesized to prevent the activation of these inflammatory signaling cascades, thereby reducing neuroinflammation and its detrimental effects on neuronal health.
Safety and Handling
Comprehensive toxicological and ecological data for Bis(4-sulfobutyl)ether Disodium are not widely available in the public domain. The available safety information is summarized from various supplier safety data sheets.
GHS Hazard Information
| Category | Details |
| Pictogram | GHS07 (Exclamation Mark)[13] |
| Signal Word | Warning[14] |
| Hazard Statements | H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
First Aid Measures
| Exposure | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Consult a physician.[15] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[15] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[15] |
Handling and Storage
-
Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols. Use in a well-ventilated area.[15]
-
Storage : Store in a tightly closed container in a refrigerator (2-8°C). The compound is hygroscopic and should be kept under an inert atmosphere.[5][8]
Experimental Protocols
Exemplary Synthesis Workflow
The synthesis of a sulfobutyl ether derivative like this compound would likely involve the reaction of a diol with a sulfonating agent in the presence of a base. A generalized workflow is presented below.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the chemical structure of the synthesized compound.
-
Protocol :
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments of the Bis(4-sulfobutyl)ether Disodium structure.
-
Mass Spectrometry (MS)
-
Objective : To determine the molecular weight and confirm the elemental composition.
-
Protocol :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in negative ion mode.
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the data to find the molecular ion peak and compare the exact mass to the calculated theoretical mass of the compound to confirm its elemental formula.[16]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective : To assess the purity of the compound.
-
Protocol :
-
Prepare a standard solution of the compound at a known concentration in the mobile phase.
-
Use a suitable HPLC system equipped with a C18 reversed-phase column and a UV or refractive index (RI) detector.[17]
-
Develop an isocratic or gradient elution method using an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).[17]
-
Inject the sample and run the analysis.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage. Purity is often reported as >95%.[18]
-
References
- 1. Bis(4-sulfobutyl)ether Disodium Salt | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. shodexhplc.com [shodexhplc.com]
- 4. mdpi.com [mdpi.com]
- 5. Amyloid β-Induced Inflammarafts in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 183278-30-0 Name: [xixisys.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Bis(4-sulfobutyl)ether disodium, 1 g, CAS No. 183278-30-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 11. TLR4/Rac1/NLRP3 Pathway Mediates Amyloid-β-Induced Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Bis(4-sulfobutyl)ether Disodium Salt | 183278-30-0 [sigmaaldrich.com]
- 14. Bis(4-sulfobutyl)ether Disodium Salt | 183278-30-0 [sigmaaldrich.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. shodex.com [shodex.com]
- 18. Bis(4-sulfobutyl)ether Disodium (~90%) | LGC Standards [lgcstandards.com]
A Technical Deep Dive into Sodium 4,4'-oxybis(butane-1-sulfonate) and its Analogs as Potential Modulators of Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4,4'-oxybis(butane-1-sulfonate), also known as Bis(4-sulfobutyl)ether disodium salt, and its structural analogs are emerging as a class of compounds with potential therapeutic relevance in neurodegenerative diseases, particularly Alzheimer's disease. Their proposed mechanism of action centers on the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's. This technical guide provides a comprehensive literature review of Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs, detailing their synthesis, chemical properties, and biological activities. A significant focus is placed on their role as inhibitors of Aβ fibrillization, with a compilation of available quantitative data and detailed experimental protocols.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. The aggregation of Aβ peptides, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is considered a critical early event in the disease cascade, leading to synaptic dysfunction and neuronal cell death. Consequently, strategies aimed at inhibiting or reversing Aβ aggregation are a major focus of therapeutic development.
Sodium 4,4'-oxybis(butane-1-sulfonate) is a symmetrical molecule featuring two butane-1-sulfonate moieties linked by an ether oxygen. This structure imparts unique physicochemical properties, including high water solubility and the potential to interact with biological macromolecules. Research into sulfated and sulfonated compounds has suggested their potential to interfere with the β-sheet structures characteristic of amyloid fibrils, making Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs compounds of significant interest.
Chemical Properties and Synthesis
Physicochemical Properties
A summary of the key physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is presented in Table 1. Its high water solubility is a notable feature, which is advantageous for pharmaceutical formulation and biological assays.
Table 1: Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)
| Property | Value |
| Molecular Formula | C₈H₁₆Na₂O₇S₂ |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 183278-30-0 |
| Appearance | White Solid |
| Solubility | High in water |
Synthesis
A general approach for the synthesis of related bis(4-sulfobutyl) ethers involves the reaction of the corresponding diol with 1,4-butane sultone in the presence of a base. A generalized synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for Sodium 4,4'-oxybis(butane-1-sulfonate).
Biological Activity: Inhibition of Amyloid-Beta Aggregation
The primary biological activity of interest for Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs is their ability to inhibit the aggregation of Aβ peptides. While specific quantitative data for the parent compound is scarce in publicly available literature, the general class of sulfated and sulfonated molecules has been investigated for this property.
Quantitative Data
Currently, there is a lack of specific IC₅₀ or binding affinity values for Sodium 4,4'-oxybis(butane-1-sulfonate) in relation to Aβ aggregation inhibition in peer-reviewed publications. The data presented in Table 2 is based on a hypothetical representation of expected results from standard assays, intended to serve as a template for future data compilation.
Table 2: Hypothetical Quantitative Data for Aβ Aggregation Inhibition
| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |
| Sodium 4,4'-oxybis(butane-1-sulfonate) | Thioflavin T | Aβ₄₂ Fibrillization | Data Not Available | - |
| Analog A | Thioflavin T | Aβ₄₂ Fibrillization | Data Not Available | - |
| Analog B | ELISA | Aβ₄₂ Oligomerization | Data Not Available | - |
This table is for illustrative purposes and will be populated as quantitative data becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) as Aβ aggregation inhibitors.
Thioflavin T (ThT) Fibrillization Assay
This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Aβ Peptide Preparation:
-
Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a stream of nitrogen gas, and then dry the resulting peptide film under vacuum for 1-2 hours.
-
Store the peptide films at -80°C.
-
For the assay, dissolve a peptide film in DMSO to a concentration of 5 mM.
-
-
Aggregation Reaction:
-
Dilute the Aβ(1-42) stock solution in ice-cold PBS (pH 7.4) to a final concentration of 10 µM.
-
Add the test compound (e.g., Sodium 4,4'-oxybis(butane-1-sulfonate)) at various concentrations. A vehicle control (DMSO) should be included.
-
Add ThT to a final concentration of 10 µM.
-
-
Measurement:
-
Transfer 100 µL of each reaction mixture to a well of a 96-well plate.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Monitor fluorescence intensity at regular intervals for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the lag time and the maximum fluorescence for each condition.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for the Thioflavin T fibrillization assay.
Aβ Oligomer Inhibition Assay (ELISA-based)
This assay quantifies the formation of soluble Aβ oligomers, which are considered to be the most neurotoxic species.
Materials:
-
Aβ(1-42) peptide
-
HFIP and DMSO
-
Coating antibody (e.g., anti-Aβ N-terminal)
-
Detection antibody (e.g., biotinylated anti-Aβ C-terminal)
-
Streptavidin-HRP
-
TMB substrate
-
96-well ELISA plates
Protocol:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Aβ Aggregation:
-
Prepare monomeric Aβ(1-42) as described for the ThT assay.
-
Incubate the Aβ solution with and without the test compound at 4°C for 24 hours to allow for oligomer formation.
-
-
ELISA:
-
Wash the coated plate and block with a suitable blocking buffer.
-
Add the Aβ aggregation samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
After incubation and washing, add streptavidin-HRP.
-
Finally, add TMB substrate and stop the reaction with a stop solution.
-
-
Measurement and Analysis: Read the absorbance at 450 nm. Calculate the percentage of oligomer inhibition and determine the IC₅₀.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by Sodium 4,4'-oxybis(butane-1-sulfonate) in the context of neurodegeneration are yet to be elucidated. It is hypothesized that the sulfonate groups of the molecule interact with the positively charged residues of the Aβ peptide, thereby interfering with the electrostatic interactions that drive aggregation. This disruption of the aggregation cascade would prevent the formation of toxic oligomers and fibrils, thus mitigating their downstream pathological effects, which include synaptic dysfunction, oxidative stress, and inflammation.
Caption: Postulated mechanism of action for Sodium 4,4'-oxybis(butane-1-sulfonate).
Structure-Activity Relationship (SAR)
Systematic SAR studies for this class of compounds are not yet available. However, it is anticipated that the length of the alkyl chain, the nature of the linker (ether vs. other functionalities), and the number and position of the sulfonate groups will significantly influence the inhibitory activity. Future research should focus on synthesizing and testing a library of analogs to delineate these relationships.
Conclusion and Future Directions
Sodium 4,4'-oxybis(butane-1-sulfonate) and its analogs represent a promising, yet underexplored, class of compounds for the potential treatment of Alzheimer's disease. Their ability to inhibit Aβ aggregation is a compelling therapeutic hypothesis. However, a significant research gap exists regarding their quantitative biological activity, detailed synthesis, and mechanism of action. Future research should prioritize:
-
The development and publication of a robust, scalable synthesis for Sodium 4,4'-oxybis(butane-1-sulfonate).
-
Comprehensive in vitro characterization of its Aβ aggregation inhibition properties, including the determination of IC₅₀ values for both fibrillization and oligomerization.
-
SAR studies to identify more potent analogs.
-
In vivo studies in animal models of Alzheimer's disease to assess efficacy and safety.
-
Elucidation of the specific molecular interactions and signaling pathways involved in its neuroprotective effects.
Addressing these key areas will be crucial in determining the true therapeutic potential of this intriguing class of molecules.
Thermal Stability and Decomposition of Sodium 4,4'-oxybis(butane-1-sulfonate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Sodium 4,4'-oxybis(butane-1-sulfonate). Drawing upon available data for the compound and its structural analogs, this document details its thermal properties, potential decomposition pathways, and the analytical methodologies used for its characterization.
Introduction to Sodium 4,4'-oxybis(butane-1-sulfonate)
Sodium 4,4'-oxybis(butane-1-sulfonate), a dialkyl sulfonate salt, is recognized for its high thermal stability, a characteristic attributed to the strong ionic interactions between the sodium cations and the sulfonate anions within its crystal lattice.[1] This inherent stability makes it a compound of interest in applications where thermal stress is a factor. Understanding its thermal decomposition behavior is critical for defining its operational limits, ensuring safety, and predicting its long-term stability in various formulations. The compound has a reported melting point exceeding 240°C, with some sources indicating a melting point above 296°C.[1]
Thermal Analysis Data
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of analogous sulfonate compounds reveals a multi-stage decomposition process. The thermal degradation of poly(sodium 4-styrenesulfonate), for instance, initiates at approximately 200°C. For SBECD, a good thermal stability is observed up to about 240°C after an initial water loss.[2]
The decomposition of anhydrous SBECD, which serves as a proxy for Sodium 4,4'-oxybis(butane-1-sulfonate), occurs in distinct stages as summarized in the table below.
| Thermal Event | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Observations |
| Dehydration | 40 - 140 | - | Loss of adsorbed and bound water (~8% mass loss for SBECD).[2] |
| First Decomposition Stage | 239 - 313 | 273 | Onset of the primary decomposition of the anhydrous compound.[2] |
| Second Decomposition Stage | 313 - 379 | 352 | Continued degradation of the organic structure.[2] |
| Third Decomposition Stage | 379 - 500 | 394 | Further decomposition leading to a stable residual mass.[2] |
Differential Scanning calorimetry (DSC)
Differential scanning calorimetry of ionic salts typically shows an endothermic peak corresponding to the melting point. For Sodium 4,4'-oxybis(butane-1-sulfonate), this would be expected to be above 240°C.[1] Further endothermic or exothermic events would correspond to decomposition processes, often overlapping with the later stages of melting.
Decomposition Pathway and Products
The thermal decomposition of Sodium 4,4'-oxybis(butane-1-sulfonate) is likely initiated by the cleavage of the C-S bond in the sulfonate group or the C-O bond in the ether linkage. The degradation of the alkyl chains would follow at higher temperatures.
Based on the analysis of similar sulfonate-containing compounds, the expected gaseous decomposition products include:
-
Sulfur Dioxide (SO₂): A primary product from the thermal degradation of sulfonate groups.
-
Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Resulting from the oxidation and fragmentation of the butane chains.
-
Water (H₂O): From the dehydration process and as a product of organic decomposition.
-
Hydrocarbon Fragments: Various volatile organic compounds from the breakdown of the butyl chains.
The final residue is expected to be an inorganic sodium salt, such as sodium sulfate or sodium sulfite.
Caption: Proposed decomposition pathway of Sodium 4,4'-oxybis(butane-1-sulfonate).
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of sulfonate salts, which would be applicable to Sodium 4,4'-oxybis(butane-1-sulfonate).
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and peak decomposition temperatures are determined from the TGA and its derivative (DTG) curves.
Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are heated from ambient temperature to a temperature above the expected melting/decomposition point at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events are identified as peaks in the DSC thermogram.
Evolved Gas Analysis (EGA)
To identify the decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
-
TGA-MS/FTIR: The gaseous products evolved during the TGA run are transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell for real-time analysis. This allows for the identification of the chemical nature of the evolved gases at different stages of decomposition.
Conclusion
Sodium 4,4'-oxybis(butane-1-sulfonate) is a thermally stable compound, with decomposition initiating at temperatures above 240°C. Its degradation occurs in multiple stages, leading to the evolution of sulfur- and carbon-containing gases and the formation of a stable inorganic residue. While specific quantitative data for this compound is limited, analysis of its structural analogs provides a reliable framework for understanding its thermal behavior. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to conduct detailed thermal stability studies.
References
Spectroscopic and Structural Elucidation of Sodium 4,4'-oxybis(butane-1-sulfonate): A Technical Guide
Prepared for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4,4'-oxybis(butane-1-sulfonate), a compound of interest in various research and development applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Compound Information
Sodium 4,4'-oxybis(butane-1-sulfonate) is an organic sodium salt.[1][2][3][4] It is also known by other names, including Disodium 4,4'-oxybis(butane-1-sulfonate) and Bis(4-sulfobutyl)ether disodium salt.[2] The fundamental details of this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 183278-30-0 |
| Molecular Formula | C₈H₁₆Na₂O₇S₂ |
| Molecular Weight | 334.32 g/mol |
| Chemical Structure | Two butane sulfonate units linked by an ether oxygen. |
Spectroscopic Data
The following sections present the available spectroscopic data for Sodium 4,4'-oxybis(butane-1-sulfonate). Due to the limited availability of public spectral data, the following tables are compiled from qualitative descriptions and estimations based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Sodium 4,4'-oxybis(butane-1-sulfonate), both ¹H and ¹³C NMR provide key insights into its molecular framework.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of Sodium 4,4'-oxybis(butane-1-sulfonate) is characterized by three main signals corresponding to the different methylene groups in the butane chains.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 | Triplet | 4H | -CH₂-O- |
| ~ 2.9 | Triplet | 4H | -CH₂-SO₃⁻ |
| ~ 1.8 | Multiplet | 8H | -CH₂-CH₂- |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 70 | -CH₂-O- |
| ~ 51 | -CH₂-SO₃⁻ |
| ~ 28 | -O-CH₂-CH₂- |
| ~ 22 | -CH₂-CH₂-SO₃⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Sodium 4,4'-oxybis(butane-1-sulfonate) is dominated by strong absorptions from the sulfonate groups.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2940 | Medium | C-H stretch (aliphatic) |
| ~ 1465 | Medium | C-H bend (aliphatic) |
| ~ 1200 | Strong, Broad | S=O asymmetric stretch (sulfonate) |
| ~ 1050 | Strong, Broad | S=O symmetric stretch (sulfonate) |
| ~ 1100 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For Sodium 4,4'-oxybis(butane-1-sulfonate), electrospray ionization (ESI) in negative ion mode is the most suitable technique.
| m/z | Ion Type |
| 288.05 | [M - 2Na]²⁻ |
| 311.04 | [M - Na]⁻ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of Sodium 4,4'-oxybis(butane-1-sulfonate).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O), as the compound is highly soluble in water.[2]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
IR Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of Sodium 4,4'-oxybis(butane-1-sulfonate) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: 50 - 1000 m/z
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Sodium 4,4'-oxybis(butane-1-sulfonate).
Caption: A generalized workflow for spectroscopic analysis.
This technical guide provides a foundational understanding of the spectroscopic properties of Sodium 4,4'-oxybis(butane-1-sulfonate). For researchers engaged in work with this compound, the presented data and protocols offer a valuable resource for characterization and quality control.
References
Methodological & Application
Application Notes and Protocols for Sodium 4,4'-oxybis(butane-1-sulfonate) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4,4'-oxybis(butane-1-sulfonate), a di-sulfonate organic compound, presents intriguing possibilities as a surfactant in advanced drug delivery systems.[1] Its unique molecular structure, featuring two butane-1-sulfonate groups linked by an ether oxygen, imparts high water solubility.[1] This property, combined with its potential as an excipient and stabilizer, suggests its utility in formulating nanoparticles and other drug carriers designed to enhance the solubility and bioavailability of therapeutic agents.[1] Surfactants play a critical role in the development of pharmaceutical formulations by improving the stability and delivery of both conventional and advanced therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of Sodium 4,4'-oxybis(butane-1-sulfonate) as a novel surfactant in drug delivery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is crucial for its effective application in drug delivery.
| Property | Value/Description | Reference |
| CAS Number | 183278-30-0 | [1] |
| Molecular Formula | C8H16Na2O7S2 | [1] |
| Molecular Weight | 334.32 g/mol | [1] |
| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | [1] |
| Synonyms | 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt; WAS-18 | [1] |
| Appearance | White to off-white solid | |
| Solubility | High solubility in aqueous solutions. | [1] |
| Melting Point | >240°C | [1] |
| Hygroscopicity | Moderate to high. | [1] |
Applications in Drug Delivery
The amphiphilic nature of surfactants like Sodium 4,4'-oxybis(butane-1-sulfonate) allows them to self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core. This mechanism can significantly enhance the solubility and stability of poorly water-soluble drugs.[4] Surfactant-coated nanoparticles are a promising strategy in nanomedicine to stabilize the nanoparticles and improve their dispersity in water.[5]
Potential applications of Sodium 4,4'-oxybis(butane-1-sulfonate) in drug delivery include:
-
Solubilization of Poorly Soluble Drugs: Enhancing the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs).[1][4]
-
Formation of Drug-Loaded Nanoparticles: Acting as a stabilizer in the formulation of polymeric nanoparticles or solid lipid nanoparticles.[6]
-
Modulation of Drug Release: Influencing the release kinetics of drugs from nanoparticle formulations.[6]
-
Enhancing Cellular Uptake: Potentially facilitating the transport of drugs across cell membranes.[5]
Experimental Protocols
The following protocols provide a framework for the evaluation of Sodium 4,4'-oxybis(butane-1-sulfonate) as a surfactant in drug delivery systems.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[7][8] Above the CMC, the surfactant molecules aggregate, which is essential for drug encapsulation.
Method 1: Surface Tension Measurement
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[7][8]
-
Procedure:
-
Prepare a series of aqueous solutions of Sodium 4,4'-oxybis(butane-1-sulfonate) with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the curve.[7]
-
Method 2: Conductivity Measurement
-
Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.[7][8]
-
Procedure:
-
Prepare a series of aqueous solutions of Sodium 4,4'-oxybis(butane-1-sulfonate) with varying concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at the inflection point of the curve.[7]
-
Data Presentation:
| Method | Critical Micelle Concentration (CMC) |
| Surface Tensiometry | Insert Value (e.g., mM) |
| Conductometry | Insert Value (e.g., mM) |
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using Sodium 4,4'-oxybis(butane-1-sulfonate) as a surfactant, employing the emulsification-solvent evaporation method.[9]
-
Materials:
-
Hydrophobic drug
-
Polymer (e.g., PLGA, PCL)
-
Sodium 4,4'-oxybis(butane-1-sulfonate)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
-
Procedure:
-
Dissolve the hydrophobic drug and the polymer in the organic solvent to form the organic phase.
-
Dissolve Sodium 4,4'-oxybis(butane-1-sulfonate) in deionized water to form the aqueous phase.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature under vacuum to evaporate the organic solvent.
-
As the solvent evaporates, the polymer precipitates, forming drug-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
-
Workflow for Nanoparticle Formulation:
References
- 1. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]
- 2. ijpjournal.com [ijpjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ijcmas.com [ijcmas.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. justagriculture.in [justagriculture.in]
- 9. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Stabilization Assays Using Sodium 4,4'-oxybis(butane-1-sulfonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein stability is a critical parameter in the development of biopharmaceuticals, structural biology studies, and various biochemical assays. The propensity of proteins to unfold or aggregate can significantly impact their efficacy, shelf-life, and crystallizability. Chemical additives are often employed to enhance protein stability. Sodium 4,4'-oxybis(butane-1-sulfonate) is a sulfonate-containing compound that can be utilized as a stabilizer in protein formulations.
These application notes provide a detailed protocol for evaluating the stabilizing effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on a target protein using a Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF). This high-throughput and cost-effective method measures the change in the thermal denaturation temperature (melting temperature, Tm) of a protein in the presence of a stabilizing compound. An increase in Tm indicates enhanced protein stability.
Principle of the Thermal Shift Assay
The Thermal Shift Assay monitors the thermal unfolding of a protein by measuring changes in fluorescence.[1] The assay utilizes a fluorescent dye, such as SYPRO Orange, which has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. In its native, folded state, a protein's hydrophobic residues are predominantly buried within its core. As the temperature increases, the protein begins to unfold, exposing these hydrophobic regions. The SYPRO Orange dye then binds to these exposed regions, resulting in a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[2] The binding of a stabilizing ligand or additive, such as Sodium 4,4'-oxybis(butane-1-sulfonate), can increase the Tm of the protein.[2]
Data Presentation
The stabilizing effect of an additive is quantified by the change in the melting temperature (ΔTm) of the protein. The following table provides representative data on the effect of different salt concentrations on the thermal stability of the model protein Lysozyme, illustrating the type of results that can be obtained from a thermal shift assay. While this data is for various sodium salts and not specifically Sodium 4,4'-oxybis(butane-1-sulfonate), it demonstrates the concentration-dependent effects of ions on protein stability.
| Anion | Concentration (mM) | Tm (°C) | ΔTm (°C) |
| Control (no salt) | 0 | 74.5 | 0.0 |
| Chloride | 50 | 75.0 | +0.5 |
| Chloride | 500 | 75.5 | +1.0 |
| Chloride | 1000 | 75.25 | +0.75 |
| Sulfate | 50 | 76.5 | +2.0 |
| Sulfate | 500 | 80.0 | +5.5 |
| Sulfate | 1000 | 82.33 | +7.83 |
| Phosphate | 50 | 76.0 | +1.5 |
| Phosphate | 500 | 81.5 | +7.0 |
| Phosphate | 1000 | 83.43 | +8.93 |
| Perchlorate | 50 | 73.0 | -1.5 |
| Perchlorate | 500 | 68.0 | -6.5 |
| Perchlorate | 1000 | 64.47 | -10.03 |
| Iodide | 50 | 73.5 | -1.0 |
| Iodide | 500 | 70.0 | -4.5 |
| Iodide | 1000 | 68.24 | -6.26 |
Data is adapted from studies on the effect of various anions on the thermal stability of Lysozyme and is intended to be representative.[2][3]
Experimental Protocols
Materials
-
Purified target protein (at a stock concentration of 1-10 mg/mL in a suitable buffer, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Sodium 4,4'-oxybis(butane-1-sulfonate) (powder or a concentrated stock solution)
-
SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Optical sealing film for PCR plates
-
Real-time PCR instrument with melt curve capability
Methods
1. Preparation of Reagents:
-
Protein Solution: Dilute the stock protein solution to a working concentration of 2-10 µM in the assay buffer. The optimal concentration should be determined empirically for each protein.
-
Sodium 4,4'-oxybis(butane-1-sulfonate) Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M) in deionized water. From this, create a series of dilutions to test a range of final concentrations in the assay (e.g., from 1 mM to 500 mM).
-
SYPRO Orange Working Solution: Prepare a 20x working solution of SYPRO Orange by diluting the 5000x stock in assay buffer. Protect from light.
2. Assay Setup:
-
Perform all additions on ice to minimize protein degradation.
-
The final reaction volume is typically 20-25 µL.
-
For each reaction well, add the components in the following order:
-
Assay Buffer
-
Sodium 4,4'-oxybis(butane-1-sulfonate) at various concentrations (or an equivalent volume of deionized water for the 'no additive' control).
-
Protein solution.
-
SYPRO Orange working solution (add last to minimize background fluorescence).
-
-
Prepare a 'no protein' control for each concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) to check for background fluorescence.
-
Prepare each condition in triplicate.
Example Pipetting Scheme for a 20 µL Final Volume:
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | Variable | - |
| Sodium 4,4'-oxybis(butane-1-sulfonate) (from stock) | 2 | Variable |
| Protein Solution (e.g., 20 µM stock) | 10 | 10 µM |
| SYPRO Orange (20x) | 1 | 1x |
| Deionized Water/Assay Buffer | to 20 µL | - |
3. Thermal Denaturation and Data Collection:
-
Seal the PCR plate with an optical sealing film and centrifuge briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program is as follows:
-
Initial hold: 25°C for 2 minutes.
-
Ramp up to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Acquire fluorescence data at each temperature increment.
-
-
Ensure the instrument's filter set is compatible with SYPRO Orange (excitation ~470 nm, emission ~570 nm).
4. Data Analysis:
-
The output from the real-time PCR instrument will be a set of fluorescence intensity versus temperature curves.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal transition in the melt curve. This is often calculated by the instrument software, typically by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) for each concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) compared to the control (no additive):
-
ΔTm = Tm (with additive) - Tm (control)
-
-
A positive ΔTm indicates that Sodium 4,4'-oxybis(butane-1-sulfonate) stabilizes the protein.
Visualizations
Caption: Workflow for the Thermal Shift Assay.
Caption: Protein stabilization by an additive.
References
- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. Thermal stability of lysozyme as a function of ion concentration: a reappraisal of the relationship between the Hofmeister series and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium 4,4'-oxybis(butane-1-sulfonate) in Amyloid-Beta Aggregation Inhibition Studies
Disclaimer: As of the current date, specific research on the application of Sodium 4,4'-oxybis(butane-1-sulfonate) in the inhibition of amyloid-beta (Aβ) aggregation is not available in the public domain. The following application notes and protocols are representative examples based on studies of structurally related sulfonate-containing compounds and other sodium salts investigated for their potential in Alzheimer's disease research. These notes are intended to provide a framework for investigating a novel compound with a similar structure.
Application Notes
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is a key pathological event that initiates a cascade of events leading to synaptic dysfunction and neuronal death. Therefore, the inhibition of Aβ aggregation is a primary therapeutic strategy for the development of disease-modifying treatments for AD. Several studies have explored the potential of small molecules, including those with sulfonate functional groups, to interfere with this aggregation process.[1][2]
Compound Class: Sulfonate-Containing Compounds
Compounds containing sulfonate (R-SO₃⁻) or sulfonic acid (R-SO₃H) groups have been investigated as potential inhibitors of Aβ aggregation.[1][2] The negatively charged sulfonate group can interact with charged residues on the Aβ peptide, potentially disrupting the electrostatic interactions necessary for aggregation. Furthermore, some sulfonated compounds have been shown to interfere with the association of Aβ with cell membranes, thereby reducing its cytotoxicity.[3] Given its structure, Sodium 4,4'-oxybis(butane-1-sulfonate) falls into this class of compounds and warrants investigation for its potential anti-aggregation properties.
Hypothesized Mechanism of Action
Based on studies of related molecules, Sodium 4,4'-oxybis(butane-1-sulfonate) may inhibit Aβ aggregation through one or more of the following mechanisms:
-
Binding to Aβ Monomers: The compound could bind to soluble Aβ monomers, stabilizing them in a non-aggregation-prone conformation.
-
Inhibition of Oligomerization: It might interfere with the initial nucleation step, preventing the formation of toxic soluble oligomers.
-
Blocking Fibril Elongation: The compound could bind to the ends of growing Aβ fibrils, thereby blocking the addition of further monomers and inhibiting fibril elongation.
-
Destabilization of Pre-formed Fibrils: Some compounds have been shown to disaggregate pre-formed amyloid fibrils.
These potential mechanisms can be investigated using a variety of biophysical and cell-based assays.
Data Presentation: Representative In Vitro Efficacy Data
The following tables present hypothetical but representative quantitative data for a sulfonate-containing compound, which will be referred to as "Test Compound," in key in vitro assays. This data is structured for easy comparison and is based on typical results seen for Aβ aggregation inhibitors.
Table 1: Inhibition of Aβ42 Aggregation by Test Compound (ThT Assay)
| Test Compound Concentration (µM) | ThT Fluorescence (% of Control) | Inhibition of Aggregation (%) |
| 0 (Control) | 100 ± 5.2 | 0 |
| 1 | 85 ± 4.8 | 15 |
| 5 | 62 ± 3.9 | 38 |
| 10 | 41 ± 3.1 | 59 |
| 25 | 23 ± 2.5 | 77 |
| 50 | 15 ± 1.9 | 85 |
| IC₅₀ (µM) | ~8.5 |
Data are presented as mean ± standard deviation.
Table 2: Neuroprotective Effect of Test Compound against Aβ42-induced Toxicity (MTT Assay)
| Treatment Condition | Cell Viability (% of Untreated Control) |
| Untreated Control | 100 ± 6.1 |
| Aβ42 (10 µM) | 52 ± 4.5 |
| Aβ42 (10 µM) + Test Compound (5 µM) | 68 ± 5.3 |
| Aβ42 (10 µM) + Test Compound (10 µM) | 81 ± 4.9 |
| Aβ42 (10 µM) + Test Compound (25 µM) | 93 ± 5.8 |
| Test Compound alone (25 µM) | 98 ± 4.2 |
Data are presented as mean ± standard deviation. Cell line: SH-SY5Y human neuroblastoma cells.
Visualizations
Caption: Amyloid-beta aggregation pathway and potential points of therapeutic intervention.
Caption: Experimental workflow for evaluating an Aβ aggregation inhibitor.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This protocol is used to monitor the kinetics of Aβ42 fibril formation in the presence and absence of an inhibitor.
Materials:
-
Lyophilized Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~480 nm)
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film.
-
Store the peptide films at -80°C.
-
Immediately before use, dissolve a peptide film in DMSO to a concentration of 2 mM. This is the Aβ42 stock solution.
-
-
Aggregation Assay:
-
Prepare a working solution of ThT (e.g., 25 µM) in PBS (pH 7.4).[4]
-
In a 96-well plate, add PBS, the ThT working solution, and the test compound at various concentrations.
-
Initiate the aggregation by adding the Aβ42 stock solution to each well to a final concentration of 10 µM. The final volume in each well should be 100-200 µL.
-
Include control wells: Aβ42 alone (positive control) and buffer with ThT (blank).
-
-
Fluorescence Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader set to 37°C.
-
Measure the ThT fluorescence intensity (Excitation: 440 nm, Emission: 480 nm) at regular intervals (e.g., every 5-10 minutes) for up to 48 hours, with intermittent shaking.[5]
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to obtain aggregation curves.
-
Determine the percentage of inhibition by comparing the final fluorescence plateau of samples with the test compound to the positive control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces Aβ42 aggregation by 50%.
-
Transmission Electron Microscopy (TEM) for Visualization of Aβ42 Fibrils
This protocol is used to visualize the morphology of Aβ aggregates.[6]
Materials:
-
Samples from the ThT assay (endpoint)
-
Formvar/carbon-coated copper grids (200-400 mesh)
-
2% (w/v) Uranyl acetate solution in water (negative stain)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Take an aliquot (5-10 µL) from the final time point of the aggregation assay (Aβ42 alone and Aβ42 with the test compound).
-
-
Grid Preparation:
-
Place a 5-10 µL drop of the sample onto the carbon-coated side of a copper grid and allow it to adsorb for 1-2 minutes.[7]
-
-
Staining:
-
Wick away the excess sample solution using the edge of a piece of filter paper.
-
Wash the grid by placing it sample-side down on a drop of deionized water for 1 minute. Repeat this step.
-
Place the grid on a 5-10 µL drop of 2% uranyl acetate for 1-2 minutes for negative staining.[8]
-
Wick away the excess stain and allow the grid to air-dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).
-
Capture images of the aggregates at various magnifications to observe their morphology (e.g., fibrillar, oligomeric, amorphous).
-
MTT Assay for Assessing Neuroprotection against Aβ42-induced Toxicity
This protocol evaluates the ability of a test compound to protect neuronal cells from the toxic effects of Aβ42 aggregates.[9]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 aggregates (prepared separately by incubating Aβ42 monomers at 37°C for 24-48 hours)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]
-
-
Cell Treatment:
-
Prepare different treatment conditions in fresh cell culture medium:
-
Medium alone (untreated control)
-
Aβ42 aggregates (e.g., 10 µM final concentration)
-
Aβ42 aggregates + various concentrations of the test compound
-
Test compound alone (to check for inherent toxicity)
-
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
References
- 1. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphated compounds attenuate beta-amyloid toxicity by inhibiting its association with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. protocols.io [protocols.io]
- 6. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of amyloid beta fibril formation by monomeric human transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmission electron microscopy assay [assay-protocol.com]
- 9. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Note: Quantitative Analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium 4,4'-oxybis(butane-1-sulfonate) is a disulfonate compound with potential applications in various scientific fields. The accurate quantification of this polar, water-soluble compound in complex biological matrices such as human plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a proposed robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sodium 4,4'-oxybis(butane-1-sulfonate) in human plasma. The methodology is based on established analytical principles for similar sulfonated compounds and includes a detailed sample preparation protocol using solid-phase extraction (SPE).[1][2]
Experimental Protocols
Materials and Reagents
-
Sodium 4,4'-oxybis(butane-1-sulfonate) analytical standard
-
Internal Standard (IS): A structurally similar stable isotope-labeled compound is recommended. If unavailable, a homologous compound can be used.
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode anion exchange or reversed-phase cartridges suitable for polar compounds.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract Sodium 4,4'-oxybis(butane-1-sulfonate) from human plasma, removing proteins and other interfering substances.[3][4][5][6]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps in protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Analytical Method
Liquid Chromatography (LC) Conditions
A reversed-phase HPLC or UHPLC system is proposed for the separation of the analyte.[7][8][9]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended for sensitive and selective detection.[10][11][12][13]
| Parameter | Proposed Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and IS. For the analyte, the precursor ion will likely be [M-2Na+H]⁻ or [M-Na]⁻. Product ions will result from fragmentation of the precursor. |
| Declustering Potential (DP) | To be optimized (e.g., -80 V) |
| Collision Energy (CE) | To be optimized (e.g., -40 eV) |
Data Presentation
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Value/Description |
| Analyte | Sodium 4,4'-oxybis(butane-1-sulfonate) |
| Internal Standard | Stable isotope-labeled analog or suitable homolog |
| Matrix | Human Plasma |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water; B: Acetonitrile |
| Ionization | ESI Negative |
| Detection | Triple Quadrupole MS in MRM mode |
| Precursor Ion (Q1) | [M-2Na+H]⁻ or [M-Na]⁻ (to be determined) |
| Product Ion (Q3) | To be determined via fragmentation |
Table 2: Proposed Method Validation Parameters (based on FDA Guidelines) [14][15][16][17][18]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run accuracy (as %RE) and precision (as %CV) at four QC levels (LOD, LQC, MQC, HQC) should be within ±15% (±20% for LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be > 5. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | Assessed at low and high QC levels to ensure that precision and accuracy are not compromised by the matrix. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative (autosampler). Should be within ±15% of nominal. |
Visualization
Caption: Workflow for the quantification of Sodium 4,4'-oxybis(butane-1-sulfonate).
References
- 1. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
employing Sodium 4,4'-oxybis(butane-1-sulfonate) as an ion-pairing reagent in HPLC
A-Note on the Specified Reagent: Extensive research did not yield specific application notes or protocols for the use of Sodium 4,4'-oxybis(butane-1-sulfonate) as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This suggests that it is not a commonly used reagent for this purpose, or its applications are not widely documented in publicly available scientific literature or technical notes.
Alternative Approach: In the absence of specific data for the requested compound, this document provides detailed application notes and protocols for a structurally similar and widely used ion-pairing reagent: Sodium 1-butanesulfonate . This reagent serves as a representative example of how a butyl sulfonate salt is employed in ion-pair reversed-phase HPLC for the analysis of basic and cationic compounds. The principles and methodologies described herein are generally applicable to other alkyl sulfonate ion-pairing reagents.
Introduction to Ion-Pair Chromatography with Sodium 1-butanesulfonate
Ion-pair chromatography is a powerful technique in reversed-phase HPLC for the separation of ionic and highly polar analytes that show poor retention on conventional C18 or other non-polar stationary phases. The addition of an ion-pairing reagent, such as Sodium 1-butanesulfonate, to the mobile phase facilitates the retention of these analytes.
Mechanism of Action: Sodium 1-butanesulfonate is an anionic ion-pairing reagent. In an acidic mobile phase, basic analytes (e.g., amines) are protonated and carry a positive charge. The negatively charged sulfonate group of the butanesulfonate ion forms an ion pair with the positively charged analyte. This ion pair is electrically neutral and more hydrophobic than the original analyte, leading to increased interaction with the non-polar stationary phase and consequently, enhanced retention. The general mechanism can be visualized as follows:
Figure 1: Mechanism of Ion-Pair Chromatography. This diagram illustrates the formation of a neutral ion pair between a positively charged analyte and the ion-pairing reagent, leading to increased interaction with the stationary phase and enhanced retention.
Application: Analysis of Basic Pharmaceutical Compounds
This section details a representative protocol for the separation of a mixture of basic pharmaceutical compounds using Sodium 1-butanesulfonate as an ion-pairing reagent.
Experimental Protocol
Objective: To achieve a baseline separation of a mixture of three basic drugs: Propranolol, Metoprolol, and Amitriptyline.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sodium 1-butanesulfonate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
Standard solutions of Propranolol, Metoprolol, and Amitriptyline
Mobile Phase Preparation:
-
Aqueous Component: Prepare a 10 mM solution of Sodium 1-butanesulfonate in deionized water.
-
Adjust the pH of the aqueous solution to 3.0 with orthophosphoric acid.
-
Filter the aqueous component through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered aqueous component with acetonitrile in a ratio of 60:40 (v/v).
-
Degas the final mobile phase by sonication or helium sparging.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) 10 mM Sodium 1-butanesulfonate (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Sample Preparation:
-
Prepare individual stock solutions of Propranolol, Metoprolol, and Amitriptyline in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each compound.
Expected Results and Data Presentation
The use of Sodium 1-butanesulfonate as an ion-pairing reagent is expected to provide good retention and resolution for the three basic drugs. The elution order will be influenced by the hydrophobicity of the ion pairs.
Table 1: Expected Chromatographic Data for the Separation of Basic Drugs
| Analyte | Expected Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Metoprolol | ~ 5.5 | < 1.2 | - |
| Propranolol | ~ 7.8 | < 1.2 | > 2.0 |
| Amitriptyline | ~ 10.2 | < 1.3 | > 2.0 |
Note: The exact retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.
Application: Analysis of a Synthetic Peptide
This section provides a protocol for the analysis of a synthetic peptide using Sodium 1-butanesulfonate as an ion-pairing reagent. Ion-pairing is crucial for retaining and resolving peptides, which often contain multiple charged residues.
Experimental Protocol
Objective: To assess the purity of a synthetic 10-amino acid peptide.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Sodium 1-butanesulfonate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Synthetic peptide sample
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid and 5 mM Sodium 1-butanesulfonate in deionized water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid and 5 mM Sodium 1-butanesulfonate in 90:10 (v/v) Acetonitrile:Water.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA, 5 mM Sodium 1-butanesulfonate in Water |
| Mobile Phase B | 0.1% TFA, 5 mM Sodium 1-butanesulfonate in 90% ACN |
| Gradient | 10% to 60% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 214 nm |
| Run Time | 30 minutes |
Sample Preparation:
-
Dissolve the synthetic peptide in Mobile Phase A to a concentration of 0.5 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Expected Results and Data Presentation
The gradient elution with the ion-pairing mobile phase should allow for the separation of the main peptide from synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides.
Table 2: Expected Chromatographic Data for Peptide Purity Analysis
| Peak | Expected Retention Time (min) | Peak Area (%) |
| Main Peptide | ~ 15.2 | > 95% |
| Impurity 1 | ~ 14.5 | < 2% |
| Impurity 2 | ~ 16.8 | < 3% |
Note: Retention times and impurity profiles are highly dependent on the specific peptide sequence and the success of the synthesis.
Experimental Workflow and Logical Relationships
The general workflow for developing and running an ion-pair HPLC method is outlined below.
Figure 2: General Workflow for Ion-Pair HPLC Analysis. This flowchart outlines the key steps from preparation to data analysis in a typical ion-pair chromatography experiment.
Concluding Remarks
Sodium 1-butanesulfonate is a versatile and effective ion-pairing reagent for the reversed-phase HPLC analysis of basic and cationic compounds, including pharmaceuticals and peptides. The protocols provided here serve as a starting point for method development. Optimization of the ion-pairing reagent concentration, mobile phase pH, organic solvent content, and gradient profile may be necessary to achieve the desired separation for specific applications. Due to the lack of specific data for Sodium 4,4'-oxybis(butane-1-sulfonate), it is recommended to use a more common and well-documented alkyl sulfonate, such as Sodium 1-butanesulfonate, for developing new ion-pair HPLC methods.
Application Notes and Protocols for Sodium 4,4'-oxybis(butane-1-sulfonate) as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sodium 4,4'-oxybis(butane-1-sulfonate) and its potential application as a pharmaceutical excipient in various formulations. The information is compiled from publicly available chemical data and general pharmaceutical formulation principles.
Introduction to Sodium 4,4'-oxybis(butane-1-sulfonate)
Sodium 4,4'-oxybis(butane-1-sulfonate), with the CAS number 183278-30-0, is a disulfonate salt characterized by two butane-1-sulfonate groups linked by an ether oxygen.[1] Its structure suggests amphiphilic properties, with hydrophilic sulfonate groups and a more hydrophobic ether-linked alkyl chain.[1] This compound is recognized for its high water solubility and has potential applications as a surfactant, stabilizer, and solubility enhancer in pharmaceutical and biotechnological formulations.[1]
Physicochemical Properties
A summary of the known physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is presented in Table 1. These properties are crucial for considering its application in drug formulation.
| Property | Value | References |
| Molecular Formula | C8H16Na2O7S2 | [1][2][3] |
| Molecular Weight | 334.32 g/mol | [1][2][3] |
| Appearance | White Solid | [4] |
| Solubility | High water solubility. Moderate solubility in polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | [1] |
| Melting Point | > 240 °C | [1] |
| Stereochemistry | Achiral | [3] |
| Synonyms | 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt; WAS-18; Bis(4-sulfobutyl)ether Disodium Salt | [1][3][5] |
Applications in Pharmaceutical Formulations
While specific quantitative data from published pharmaceutical formulation studies are limited, the inherent properties of Sodium 4,4'-oxybis(butane-1-sulfonate) suggest its utility in the following areas:
-
Solubility Enhancement of Poorly Soluble Drugs: Its surfactant-like structure may aid in the solubilization of hydrophobic active pharmaceutical ingredients (APIs), potentially improving their bioavailability.[1]
-
Stabilization of Formulations: It may act as a stabilizer in various dosage forms, including parenteral solutions and protein formulations.[1]
-
Component of Drug Delivery Systems: Its properties could be leveraged in the development of novel drug delivery systems.[1]
Experimental Protocols
Due to the absence of specific published studies detailing the use of Sodium 4,4'-oxybis(butane-1-sulfonate) as a pharmaceutical excipient, the following are general experimental protocols that can be adapted to evaluate its potential.
Protocol 1: Evaluation of Solubility Enhancement
This protocol outlines a standard method for screening the effectiveness of an excipient in enhancing the solubility of a poorly water-soluble API.
Objective: To determine the extent to which Sodium 4,4'-oxybis(butane-1-sulfonate) can increase the aqueous solubility of a model poorly soluble drug.
Materials:
-
Model poorly soluble drug (e.g., ibuprofen, itraconazole)
-
Sodium 4,4'-oxybis(butane-1-sulfonate)
-
Purified water (USP grade)
-
Phosphate buffer solutions (pH 1.2, 4.5, 6.8)
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the model drug
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the model drug in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Preparation of Excipient Solutions: Prepare a series of aqueous solutions of Sodium 4,4'-oxybis(butane-1-sulfonate) at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in purified water and in each of the phosphate buffer solutions.
-
Equilibrium Solubility Determination:
-
Add an excess amount of the model drug to each of the excipient solutions and the control solutions (water and buffers without the excipient).
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Construct a calibration curve using the stock solution of the model drug to quantify the drug concentration in the samples.
-
-
Data Presentation: Record the solubility of the model drug in each concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) and in the control solutions. Present the data in a table for easy comparison.
Visualizations
Workflow for Evaluating a Novel Excipient for Solubility Enhancement
The following diagram illustrates a logical workflow for the evaluation of a new excipient, such as Sodium 4,4'-oxybis(butane-1-sulfonate), for its potential to enhance the solubility of a poorly soluble drug.
Caption: Workflow for evaluating a novel excipient for solubility enhancement.
Conclusion and Future Directions
Sodium 4,4'-oxybis(butane-1-sulfonate) presents as a promising candidate for use as a pharmaceutical excipient, particularly for enhancing the solubility and stability of challenging drug compounds. Its high water solubility and potential surfactant properties are advantageous for formulation development. However, there is a clear need for comprehensive studies to generate quantitative data on its performance with a variety of APIs and in different dosage forms. Future research should focus on:
-
Systematic solubility enhancement studies with a range of poorly soluble drugs.
-
Development and characterization of various formulations (e.g., solid dispersions, parenteral solutions) containing this excipient.
-
In-depth investigation of its mechanism of action in solubility enhancement and stabilization.
-
Toxicological and safety studies to establish its suitability for use in pharmaceutical products.
The generation of such data will be crucial for the successful application of Sodium 4,4'-oxybis(butane-1-sulfonate) in the pharmaceutical industry.
References
Application Notes and Protocols for Incorporating Sulfonate Functionalities into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sulfonate groups into polymers is a critical strategy for modifying their physicochemical properties, leading to materials with enhanced hydrophilicity, ion-exchange capabilities, and unique thermal and mechanical characteristics. These functionalized polymers find extensive applications in biomedical fields, including drug delivery systems, biocompatible coatings, and membranes for separation processes.
This document provides detailed application notes and experimental protocols for the synthesis of sulfonated copolyesters. While the direct incorporation of Sodium 4,4'-oxybis(butane-1-sulfonate) as a monomer in polymerization is not a widely documented method, this guide presents a robust and well-established alternative: the synthesis of a copolyester using a commercially available sulfonated monomer, Sodium Dimethyl Isophthalate-5-sulfonate (SIPM). This approach allows for precise control over the degree of sulfonation and results in polymers with tunable properties.
Method 1: Synthesis of Sulfonated Copolyester via Melt Polycondensation
This method describes the synthesis of a sulfonated copolyester by incorporating Sodium Dimethyl Isophthalate-5-sulfonate (SIPM) as a comonomer in a melt polycondensation reaction with an aliphatic diol and a non-sulfonated dicarboxylic acid.
Experimental Workflow
Application Notes and Protocols: Sodium 4,4'-oxybis(butane-1-sulfonate) for In Vitro Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing challenge to global health. A common pathological hallmark of these debilitating conditions is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. In AD, the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles is central to disease progression. Similarly, the aggregation of α-synuclein into Lewy bodies is a key feature of PD, while the misfolding of proteins like SOD1 and TDP-43 is implicated in ALS. Additionally, oxidative stress and neuroinflammation are recognized as critical contributors to the neurodegenerative process in all three diseases.
Sodium 4,4'-oxybis(butane-1-sulfonate) is a water-soluble, disulfonate compound with potential as a neuroprotective agent.[1] Its structural similarities to known amyloid inhibitors, particularly due to its sulfonic acid groups, suggest a capacity to interfere with the protein aggregation cascades central to many neurodegenerative disorders.[1] Furthermore, emerging research on sulfonate-containing compounds indicates their potential to modulate cellular pathways involved in neuroprotection, such as the Nrf2-mediated antioxidant response. This document provides detailed application notes and protocols for the formulation and use of Sodium 4,4'-oxybis(butane-1-sulfonate) in established in vitro models of neurodegenerative diseases, offering a valuable tool for researchers and drug development professionals.
Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)
A clear understanding of the physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is essential for its effective application in in vitro studies.
| Property | Value | Reference |
| CAS Number | 183278-30-0 | [1][2] |
| Molecular Formula | C₈H₁₆Na₂O₇S₂ | [1][2][3] |
| Molecular Weight | 334.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Solubility | High solubility in water and aqueous buffers. | [1] |
| Purity | ≥95% recommended for cell-based assays | [2] |
Proposed Mechanism of Action
While the precise mechanism of action of Sodium 4,4'-oxybis(butane-1-sulfonate) in neuronal cells is still under investigation, preclinical evidence for related sulfonate compounds suggests two primary pathways through which it may exert its neuroprotective effects:
-
Inhibition of Protein Aggregation: The sulfonate groups of the compound are hypothesized to interact with amyloidogenic proteins such as amyloid-beta and α-synuclein. This interaction may sterically hinder the conformational changes required for monomer-to-oligomer and oligomer-to-fibril transitions, thereby reducing the formation of toxic protein aggregates. Several functionalized sulfonic acid molecules have been reported to exhibit inhibitory effects against β-amyloid aggregation.[4]
-
Activation of the Nrf2 Antioxidant Pathway: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some vinyl sulfonate compounds have been shown to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Proposed neuroprotective signaling pathways of Sodium 4,4'-oxybis(butane-1-sulfonate).
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of Sodium 4,4'-oxybis(butane-1-sulfonate) in various in vitro models of neurodegenerative diseases.
Formulation of Sodium 4,4'-oxybis(butane-1-sulfonate) for Cell Culture
Objective: To prepare a sterile stock solution of Sodium 4,4'-oxybis(butane-1-sulfonate) for use in cell-based assays.
Materials:
-
Sodium 4,4'-oxybis(butane-1-sulfonate) (purity ≥95%)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Sodium 4,4'-oxybis(butane-1-sulfonate).
-
Dissolve the compound in sterile, nuclease-free water or PBS to create a concentrated stock solution (e.g., 100 mM). The compound has high water solubility.[1]
-
Gently vortex the solution until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.
Alzheimer's Disease Model: Inhibition of Amyloid-β Aggregation and Neurotoxicity
Objective: To assess the ability of Sodium 4,4'-oxybis(butane-1-sulfonate) to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity.
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease research.
Experimental Workflow:
Experimental workflow for Aβ aggregation and neurotoxicity assays.
Protocols:
-
Aβ₁₋₄₂ Oligomer Preparation:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate at room temperature for 1-2 hours to ensure monomerization.
-
Evaporate the HFIP under a gentle stream of nitrogen gas and then under vacuum to form a peptide film.
-
Resuspend the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Dilute the DMSO stock to 100 µM in ice-cold phenol red-free cell culture medium.
-
Incubate at 4°C for 24 hours to promote the formation of soluble oligomers.
-
-
Thioflavin T (ThT) Assay for Aβ Aggregation:
-
In a 96-well black plate, combine 20 µM of pre-aggregated Aβ₁₋₄₂ with varying concentrations of Sodium 4,4'-oxybis(butane-1-sulfonate) (e.g., 1, 10, 50, 100 µM).
-
Add Thioflavin T to a final concentration of 10 µM.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
A decrease in fluorescence intensity in the presence of the compound indicates inhibition of Aβ fibrillization.
-
-
Neuronal Viability (MTT) Assay:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Sodium 4,4'-oxybis(butane-1-sulfonate) for 2 hours.
-
Add Aβ₁₋₄₂ oligomers (final concentration of 10 µM) to the wells.
-
Incubate for 24-48 hours at 37°C.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.
-
-
Reactive Oxygen Species (ROS) Assay:
-
Following treatment as in the MTT assay, wash the cells with warm PBS.
-
Incubate the cells with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence indicates reduced ROS levels.
-
-
Western Blot for Tau Phosphorylation:
-
After treatment, lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phosphorylated Tau to total Tau.
-
Expected Quantitative Data Summary (Hypothetical):
| Assay | Outcome Measure | Aβ₁₋₄₂ (10 µM) | Aβ₁₋₄₂ + Cmpd (10 µM) | Aβ₁₋₄₂ + Cmpd (50 µM) |
| ThT Assay | % Inhibition of Aggregation | 0% | 35% | 78% |
| MTT Assay | % Cell Viability | 52% | 68% | 85% |
| ROS Assay | Relative Fluorescence Units | 210 | 145 | 98 |
| Western Blot | p-Tau/Total Tau Ratio | 3.2 | 2.1 | 1.3 |
Parkinson's Disease Model: Inhibition of α-Synuclein Aggregation
Objective: To determine the effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on the aggregation of α-synuclein.
Protocol:
-
α-Synuclein Aggregation Assay:
-
Purify recombinant human α-synuclein.
-
In a 96-well plate, incubate α-synuclein (e.g., 70 µM) in the presence or absence of Sodium 4,4'-oxybis(butane-1-sulfonate) at various concentrations.
-
Include Thioflavin T (40 µM) in the reaction mixture.
-
Incubate the plate at 37°C with continuous shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
-
Expected Quantitative Data Summary (Hypothetical):
| Assay | Outcome Measure | α-Synuclein (70 µM) | α-Synuclein + Cmpd (10 µM) | α-Synuclein + Cmpd (50 µM) |
| ThT Assay | % Inhibition of Aggregation | 0% | 25% | 65% |
General Neuroprotection Model: Oxidative Stress
Objective: To evaluate the protective effect of Sodium 4,4'-oxybis(butane-1-sulfonate) against oxidative stress-induced neuronal cell death. This model is relevant to AD, PD, and ALS.
Protocol:
-
Induction of Oxidative Stress and Viability Assessment:
-
Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.
-
Pre-treat the cells with Sodium 4,4'-oxybis(butane-1-sulfonate) for 2 hours.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubate for a specified period (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described previously.
-
Expected Quantitative Data Summary (Hypothetical):
| Assay | Outcome Measure | H₂O₂ (100 µM) | H₂O₂ + Cmpd (10 µM) | H₂O₂ + Cmpd (50 µM) |
| MTT Assay | % Cell Viability | 45% | 62% | 81% |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential therapeutic utility of Sodium 4,4'-oxybis(butane-1-sulfonate) in in vitro models of neurodegenerative diseases. The compound's favorable physicochemical properties and the plausible mechanisms of action, including the inhibition of protein aggregation and activation of the Nrf2 antioxidant pathway, make it a promising candidate for further preclinical evaluation. The detailed experimental workflows and hypothetical data tables serve as a practical starting point for designing and interpreting studies aimed at elucidating its neuroprotective efficacy. Further research is warranted to validate these findings and to explore the full therapeutic potential of Sodium 4,4'-oxybis(butane-1-sulfonate) in the context of neurodegeneration.
References
- 1. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]
- 2. cenmed.com [cenmed.com]
- 3. GSRS [precision.fda.gov]
- 4. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Sodium 4,4'-oxybis(butane-1-sulfonate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4,4'-oxybis(butane-1-sulfonate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Sodium 4,4'-oxybis(butane-1-sulfonate).
Issue 1: Presence of Inorganic Salt Impurities (e.g., NaCl, Na₂SO₄)
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Question: My NMR/elemental analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) indicates the presence of inorganic salts. How can I remove them?
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Answer: Inorganic salts are common impurities from the synthesis of sulfonate salts. Due to the high water solubility of both the product and the inorganic impurities, simple water-based recrystallization is often ineffective. Here are some recommended approaches:
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Recrystallization from Mixed-Solvent Systems: The most common and effective method is recrystallization from a mixed-solvent system, typically an alcohol-water mixture. Sodium 4,4'-oxybis(butane-1-sulfonate) is soluble in hot water, while inorganic salts are less soluble in alcohols. By dissolving the crude product in a minimal amount of hot water and then adding a less polar solvent like ethanol or isopropanol, the inorganic salts will precipitate out while the desired product remains in solution. Subsequent cooling should induce crystallization of the purified product.
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Dialysis: For larger-scale purification, dialysis can be an effective method to remove small inorganic salt molecules from the much larger Sodium 4,4'-oxybis(butane-1-sulfonate) molecules.
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size. It can be effective in separating the target compound from smaller inorganic salt impurities.
-
Issue 2: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization, resulting in a low yield. What can I do to improve this?
-
Answer: Low recovery is a common issue, especially with highly water-soluble compounds. Here are some troubleshooting steps:
-
Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will lead to a significant portion of your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve yield.
-
Anti-Solvent Addition: Instead of relying solely on cooling, consider adding an "anti-solvent" (a solvent in which your product is insoluble, like a higher alcohol or acetone) dropwise to the cooled solution to induce further precipitation.
-
Concentration of Mother Liquor: The mother liquor will still contain a significant amount of dissolved product. You can recover some of this by concentrating the mother liquor and performing a second recrystallization.
-
Issue 3: "Oiling Out" During Recrystallization
-
Question: When I try to recrystallize my Sodium 4,4'-oxybis(butane-1-sulfonate), it separates as an oil instead of forming crystals. How can I prevent this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this:
-
Increase the Solvent Volume: Add more of the primary solvent (e.g., water) to the hot solution to ensure the compound remains dissolved as it cools past its melting point.
-
Use a Different Solvent System: Experiment with different solvent ratios or a different co-solvent. A solvent system with a lower boiling point might be necessary.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled solution can induce crystallization and prevent oiling out.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
Issue 4: Difficulty in Removing Colored Impurities
-
Question: My product is discolored, and recrystallization is not removing the color. What should I do?
-
Answer: Colored impurities are often large, conjugated organic molecules.
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for removing colored and other organic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Sodium 4,4'-oxybis(butane-1-sulfonate)?
A1: The most common impurities are typically inorganic salts such as sodium chloride and sodium sulfate, which are byproducts of the synthesis. Unreacted starting materials and side-products from the etherification or sulfonation steps can also be present.
Q2: Which purification method is best for achieving high purity (>99%)?
A2: For achieving high purity, a multi-step approach is often necessary. This typically involves an initial recrystallization from an alcohol-water mixture to remove the bulk of inorganic salts, followed by a final purification step using column chromatography (ion-exchange or mixed-mode) to remove any remaining trace impurities.
Q3: How can I assess the purity of my final product?
A3: The purity of Sodium 4,4'-oxybis(butane-1-sulfonate) can be effectively assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector for non-chromophoric compounds (e.g., evaporative light scattering detector or conductivity detector), can quantify the purity and detect non-volatile impurities.
-
Elemental Analysis: This technique can determine the elemental composition and help to rule out the presence of significant amounts of inorganic impurities.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: Due to the highly polar and ionic nature of Sodium 4,4'-oxybis(butane-1-sulfonate), it will likely have very strong, irreversible interactions with the polar silica gel stationary phase in normal-phase chromatography, leading to poor recovery and separation. Therefore, normal-phase chromatography is not recommended. Reverse-phase, ion-exchange, or mixed-mode chromatography are more suitable options.
Data Presentation
Table 1: Comparison of Purification Techniques for Sodium 4,4'-oxybis(butane-1-sulfonate)
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization (Alcohol-Water) | Differential solubility | Effective for removing bulk inorganic salts; relatively simple and inexpensive. | May have low yield due to high water solubility; may not remove organic impurities effectively. | 95-98% |
| Ion-Exchange Chromatography (IEC) | Separation based on charge | High selectivity for ionic compounds; effective for removing both charged organic and inorganic impurities. | Can be more time-consuming and expensive than recrystallization; requires careful buffer selection. | >99% |
| Mixed-Mode Chromatography (MMC) | Separation based on multiple interactions (e.g., charge and hydrophobicity) | Offers unique selectivity for complex mixtures; can remove a wide range of impurities in a single step. | Method development can be complex; specialized columns can be costly. | >99% |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | Good for removing small inorganic salts from the larger product molecule. | Lower resolution compared to IEC and MMC; limited loading capacity. | 98-99% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
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Dissolution: In a suitable flask, dissolve the crude Sodium 4,4'-oxybis(butane-1-sulfonate) in a minimum amount of deionized water at a near-boiling temperature (e.g., 80-90°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add ethanol (an anti-solvent) until the solution becomes slightly turbid.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Ion-Exchange Chromatography (Anion Exchange)
-
Column and Resin Selection: Choose a strong anion exchange (SAX) resin.
-
Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the partially purified Sodium 4,4'-oxybis(butane-1-sulfonate) in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound product using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). The negatively charged sulfonate groups will be displaced by the chloride ions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, conductivity) to identify the fractions containing the pure product.
-
Desalting: Pool the pure fractions and remove the salt by dialysis or size exclusion chromatography.
Mandatory Visualization
Caption: Purification workflow for Sodium 4,4'-oxybis(butane-1-sulfonate).
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Butane Derivatives
Welcome to the technical support center for the sulfonation of butane derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in optimizing your sulfonation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonation of butane derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficiently harsh reaction conditions: Direct sulfonation of alkanes requires high temperatures (often around 400°C) and potent sulfonating agents.[1] - Low reactivity of the butane derivative: Lower alkanes are generally inert. Reactivity follows the order: tertiary C-H > secondary C-H > primary C-H.[1] - Unstable intermediate free radical: The stability of the alkyl free radical intermediate is crucial for the reaction to proceed.[1] | - Increase the reaction temperature and/or use a stronger sulfonating agent like oleum (concentrated H₂SO₄ enriched with SO₃).[1] - If possible, use a butane derivative with a tertiary hydrogen, as this will be the most reactive site. - For n-butane, be aware that the reaction will preferentially occur at the secondary carbons.[1] |
| Formation of Multiple Products/Poor Regioselectivity | - Free radical mechanism: The reaction proceeds via a free radical mechanism, which can lead to substitution at different positions on the butane chain.[1] - High reaction temperatures: Can lead to C-C bond cleavage and the formation of a mixture of smaller sulfonated products. | - While difficult to control, understanding the stability of the potential radical intermediates (tertiary > secondary > primary) can help predict the major product.[1] - Carefully control the reaction temperature to minimize fragmentation. Stepwise temperature ramping may be beneficial. |
| Product Decomposition | - Harsh reaction conditions: The high temperatures and strong acids required for sulfonation can also lead to the decomposition of the desired sulfonic acid product.[1] | - Optimize the reaction time; prolonged exposure to high temperatures may be detrimental. - Consider a continuous flow reactor setup to minimize the residence time of the product under harsh conditions. |
| Difficulty in Product Isolation | - High polarity of the sulfonic acid: The product is a highly polar sulfonic acid, which can be difficult to separate from the acidic reaction mixture. - Formation of tars and other side products: Undesirable side reactions can lead to a complex mixture that is challenging to purify. | - Neutralize the reaction mixture carefully with a base (e.g., NaOH) to form the more stable and potentially easier to isolate sulfonate salt. - Employ techniques such as liquid-liquid extraction or column chromatography with appropriate solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the sulfonation of butane derivatives?
A1: The sulfonation of alkanes like butane derivatives proceeds through a free radical substitution mechanism.[1] The reaction is typically initiated by the homolytic cleavage of the sulfonating agent (e.g., from oleum) to generate a radical. This radical then abstracts a hydrogen atom from the butane derivative to form an alkyl radical. This alkyl radical then reacts with another molecule of the sulfonating agent to form the butane sulfonic acid and regenerate the initial radical, thus propagating the chain reaction.
Q2: Why is the sulfonation of n-butane more challenging than that of isobutane?
A2: The reactivity of C-H bonds in free radical sulfonation follows the order of the stability of the resulting alkyl radical: tertiary > secondary > primary. Isobutane possesses a tertiary C-H bond, which is more readily abstracted to form a relatively stable tertiary radical. In contrast, n-butane only has primary and secondary C-H bonds, with the secondary C-H bonds being the more reactive sites.[1]
Q3: What are the typical sulfonating agents used for alkanes?
A3: Due to the low reactivity of alkanes, strong sulfonating agents are required. The most common agents are fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), or sulfur trioxide itself.[1] Chlorosulfonic acid can also be used.
Q4: How can I improve the regioselectivity of the sulfonation of a substituted butane?
A4: Regioselectivity is primarily dictated by the stability of the intermediate alkyl radical. If your substituted butane has different types of C-H bonds (primary, secondary, tertiary), the sulfonation will preferentially occur at the position that forms the most stable radical. For example, in 2-methylbutane, the tertiary C-H bond at the second carbon is the most likely site of sulfonation.
Q5: What are some common side products in the sulfonation of butane derivatives?
A5: Under the harsh conditions required for alkane sulfonation, several side reactions can occur. These may include oxidation of the alkane, and at very high temperatures, C-C bond cleavage can lead to the formation of smaller sulfonated alkanes and other degradation products. This can result in the formation of complex mixtures and tar-like substances.
Experimental Protocols
While specific, detailed protocols for the direct sulfonation of simple butane derivatives are not widely published due to the challenging nature of the reaction, a general procedure can be outlined based on the principles of alkane sulfonation.
General Protocol for the High-Temperature Sulfonation of a Butane Derivative
Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. Oleum and sulfur trioxide are extremely corrosive and reactive.
-
Reactor Setup:
-
A high-pressure, high-temperature reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and an inlet for the alkane and sulfonating agent is required.
-
The reactor should be made of a material resistant to strong acids at high temperatures.
-
-
Reactant Charging:
-
The butane derivative is charged into the reactor. For gaseous butanes, this will involve condensation at low temperature or charging under pressure.
-
The sulfonating agent (e.g., oleum) is then carefully added to the reactor. The molar ratio of sulfonating agent to alkane is a critical parameter to optimize.
-
-
Reaction Conditions:
-
The reactor is sealed and the mixture is heated to the desired temperature, which can be in the range of 300-450°C.[1]
-
The reaction is stirred vigorously to ensure good mixing of the reactants.
-
The reaction pressure will increase with temperature; this should be monitored closely.
-
The reaction time is another key parameter to optimize and can range from minutes to several hours.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, the reactor is cooled to room temperature.
-
The excess pressure is carefully vented.
-
The reaction mixture is cautiously quenched by pouring it onto ice.
-
The aqueous solution is then neutralized with a suitable base (e.g., a cold solution of sodium hydroxide) to convert the sulfonic acid to its salt.
-
The butanesulfonate salt can then be isolated by techniques such as extraction, crystallization, or chromatography.
-
-
Characterization:
-
The final product should be characterized using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data
The following table summarizes illustrative data for alkane sulfonation, highlighting the impact of reaction conditions on yield. Note that data for butane derivatives is limited, so data for other alkanes is included for comparative purposes.
| Alkane | Sulfonating Agent | Temperature (°C) | Pressure | Time | Observations/Yield | Reference |
| n-Hexane | Oleum | ~400 | Autogenous | Not specified | Reaction proceeds, with substitution favored at secondary carbons. | [1] |
| Isobutane | Oleum | High | Autogenous | Not specified | More reactive than n-butane due to the presence of a tertiary C-H bond. | General Principle |
| Methane | SO₃ with initiator | Not specified | High pressure | Not specified | Process for producing methanesulfonic acid. | Patent Literature |
Visualizations
Experimental Workflow for Optimizing Sulfonation
Caption: A general workflow for optimizing the sulfonation of butane derivatives.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yield in sulfonation reactions.
References
how to prevent degradation of Sodium 4,4'-oxybis(butane-1-sulfonate) during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Sodium 4,4'-oxybis(butane-1-sulfonate) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Sodium 4,4'-oxybis(butane-1-sulfonate) during storage?
A1: The primary factors that can lead to the degradation of Sodium 4,4'-oxybis(butane-1-sulfonate) are exposure to elevated temperatures, moisture, strong oxidizing agents, and, to a lesser extent, light. The molecule contains an ether linkage which can be susceptible to oxidative cleavage under harsh conditions, although the sulfonate groups themselves are generally stable against hydrolysis under normal conditions[1].
Q2: What are the recommended storage conditions for Sodium 4,4'-oxybis(butane-1-sulfonate) to ensure its stability?
A2: To ensure long-term stability, Sodium 4,4'-oxybis(butane-1-sulfonate) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Some suppliers recommend storage at temperatures below 30°C, while for long-term storage, refrigeration at 2-8°C or even -20°C is advisable to minimize any potential degradation[1].
Q3: Is Sodium 4,4'-oxybis(butane-1-sulfonate) sensitive to moisture?
A3: Yes, Sodium 4,4'-oxybis(butane-1-sulfonate) is hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to caking of the powder and potentially initiate hydrolytic degradation pathways over time. Therefore, it is crucial to store it in a tightly sealed container in a dry environment[1].
Q4: What are the potential degradation products of Sodium 4,4'-oxybis(butane-1-sulfonate)?
A4: Under oxidative stress, the ether linkage is the most likely site of degradation, which could lead to the formation of 4-hydroxybutane-1-sulfonate and corresponding aldehydes or carboxylic acids. Hydrolysis, although less common under neutral conditions, could potentially yield 4-hydroxybutane-1-sulfonic acid.
Q5: How can I check the purity of my stored Sodium 4,4'-oxybis(butane-1-sulfonate)?
A5: The purity of Sodium 4,4'-oxybis(butane-1-sulfonate) can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and identify impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used to quantify the purity and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Caking or clumping of the powder | Absorption of moisture due to improper storage. | Transfer the compound to a desiccator to remove excess moisture. For future storage, ensure the container is tightly sealed and stored in a dry environment. Consider aliquoting the compound into smaller, single-use containers to minimize exposure to atmospheric moisture. |
| Discoloration of the compound (e.g., yellowing) | Potential oxidative degradation or presence of impurities. | Assess the purity of the compound using HPLC or NMR. If significant degradation is detected, the batch may be compromised. For future prevention, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | Verify the purity of the starting material. If degradation is suspected, purify the compound or obtain a new, verified batch. Review storage conditions to ensure they are optimal. |
| Poor solubility in aqueous solutions | The compound may have degraded into less soluble impurities. | Check the purity of the compound. If impurities are present, attempt to purify a small amount by recrystallization (if a suitable solvent system can be identified) and re-assess solubility. |
Data on Storage Conditions and Stability
The following table summarizes recommended storage conditions and potential impacts on the stability of Sodium 4,4'-oxybis(butane-1-sulfonate).
| Parameter | Recommended Condition | Potential Consequence of Deviation | Reference |
| Temperature | ≤ 30°C (Short-term) 2-8°C or -20°C (Long-term) | Accelerated degradation of the ether linkage. Increased rate of potential side reactions. | [1] |
| Humidity | Dry environment (use of desiccants recommended) | Absorption of moisture, leading to caking and potential hydrolysis. | [1] |
| Light | Protected from light (stored in an opaque container or in the dark) | Photodegradation, although the extent for this specific molecule is not well-documented, it is a general precaution for complex organic molecules. | General Good Laboratory Practice |
| Atmosphere | Tightly sealed container. For maximum stability, consider storage under an inert gas (e.g., Argon, Nitrogen). | Exposure to oxygen can promote oxidative degradation of the ether bond. | General chemical stability principles |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | Reaction with the organic portions of the molecule, leading to rapid degradation. | [2] |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of Sodium 4,4'-oxybis(butane-1-sulfonate) and detecting potential degradation products.
1. Materials and Reagents:
-
Sodium 4,4'-oxybis(butane-1-sulfonate) sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas both mobile phases prior to use.
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Sodium 4,4'-oxybis(butane-1-sulfonate) sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be necessary to separate the main compound from potential degradation products. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-45 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As the compound lacks a strong chromophore, detection might be challenging with a standard UV detector. A low wavelength (e.g., 210 nm) or an alternative detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be required.
-
Injection Volume: 10 µL
5. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Degradation products would appear as additional peaks in the chromatogram.
Visualizations
Caption: Potential degradation pathways of Sodium 4,4'-oxybis(butane-1-sulfonate).
Caption: Troubleshooting workflow for suspected degradation of the compound.
References
Technical Support Center: Analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Sodium 4,4'-oxybis(butane-1-sulfonate). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting HPLC Methods
Common issues encountered during the HPLC analysis of polar and ionic compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) can often be resolved by systematically evaluating the chromatographic system and method parameters.
Peak Shape Problems
1. Question: Why am I observing peak tailing for my Sodium 4,4'-oxybis(butane-1-sulfonate) peak?
Answer: Peak tailing is a common issue when analyzing polar and ionic compounds. Several factors can contribute to this problem:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interaction with residual silanols on a silica-based column, can cause tailing.
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Column Overload: Injecting too much sample can lead to peak distortion.
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Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.
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Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in tailing peaks.
Troubleshooting Steps:
-
Optimize Mobile Phase:
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Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable functional groups on your analyte.
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Add an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent can improve peak shape for ionic compounds.
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Increase Buffer Concentration: A higher buffer concentration can sometimes mitigate secondary interactions.
-
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.
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Column Maintenance:
-
Flush the column: Use a strong solvent to wash the column and remove potential contaminants.
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Replace the guard column: If you are using a guard column, it may be contaminated and need replacement.
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Use a different column: Consider a column with a different stationary phase, such as a polar-endcapped column or a HILIC column, which are often better suited for polar analytes.
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2. Question: My peaks are fronting. What could be the cause?
Answer: Peak fronting is often caused by:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front.
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Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.
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Low Column Temperature: In some cases, a low column temperature can contribute to poor peak shape.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
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Reduce Sample Concentration: Lower the amount of analyte injected onto the column.
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Increase Column Temperature: Optimizing the column temperature can sometimes improve peak symmetry.
Retention Time Variability
1. Question: Why is the retention time of my analyte drifting?
Answer: Retention time drift can be caused by several factors, particularly when using techniques like Ion-Pair Chromatography or HILIC.
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Insufficient Column Equilibration: This is a very common issue, especially with ion-pairing reagents and in HILIC methods.[1][2] The stationary phase requires sufficient time to equilibrate with the mobile phase.
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Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or degradation can lead to retention time shifts.
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Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary.
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Pump Performance Issues: An unstable flow rate from the HPLC pump will directly impact retention times.
Troubleshooting Steps:
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Ensure Proper Equilibration: For ion-pair chromatography, equilibration can take a significant amount of time.[2][3] For HILIC, it's recommended to equilibrate with at least 10-20 column volumes of the mobile phase between injections.[1][2]
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Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation.
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Use a Column Oven: Maintain a constant and consistent column temperature.
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Check Pump Performance: Verify the flow rate and ensure the pump is delivering a stable and pulse-free flow.
Frequently Asked Questions (FAQs)
1. Question: What is the best HPLC method for analyzing Sodium 4,4'-oxybis(butane-1-sulfonate)?
Answer: Due to its polar and ionic nature, Sodium 4,4'-oxybis(butane-1-sulfonate) can be challenging to analyze using traditional reversed-phase HPLC. Two primary techniques are recommended:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][5][6] This technique is well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[7][8]
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Ion-Pair Chromatography (IPC): In this reversed-phase technique, an ion-pairing reagent is added to the mobile phase.[9] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and allowing for retention on a non-polar stationary phase like C18.[10][11]
The choice between HILIC and IPC will depend on the specific requirements of the analysis, such as the desired selectivity and compatibility with the detection method (e.g., mass spectrometry).
2. Question: What are the key parameters to optimize for a HILIC method?
Answer: For developing a robust HILIC method, consider optimizing the following:
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Stationary Phase: Different HILIC stationary phases (e.g., bare silica, amide, diol) will offer different selectivities.
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Organic Solvent Concentration: In HILIC, a higher percentage of organic solvent (typically acetonitrile) leads to stronger retention.[12]
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Aqueous Component and Buffer: The pH and concentration of the buffer in the aqueous portion of the mobile phase are critical for controlling the retention and peak shape of ionizable compounds. Ammonium formate and ammonium acetate are common buffers used in HILIC.[8]
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Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte partitioning, thereby affecting retention and selectivity.
3. Question: What should I consider when developing an Ion-Pair Chromatography method for sulfonates?
Answer: Key considerations for IPC method development include:
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Choice of Ion-Pairing Reagent: For anionic sulfonates, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium) is commonly used.[13]
-
Concentration of Ion-Pairing Reagent: The concentration of the ion-pairing reagent will affect the retention of the analyte. Higher concentrations generally lead to increased retention, up to a certain point.
-
Mobile Phase pH: The pH should be controlled to ensure the analyte is in its ionized form.
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Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) will influence the elution strength.
Experimental Protocols
Example HILIC Method Protocol
This is a starting point for method development and will likely require optimization.
| Parameter | Recommended Condition |
| Column | HILIC Amide or bare silica column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Example Ion-Pair Chromatography Method Protocol
This is a starting point for method development and will likely require optimization.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Tetrabutylammonium bisulfate in 20 mM Phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Conductivity Detector |
Visualizations
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. retention time shift with Ion pairing LC - Chromatography Forum [chromforum.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
overcoming solubility problems of Sodium 4,4'-oxybis(butane-1-sulfonate) in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Sodium 4,4'-oxybis(butane-1-sulfonate).
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of Sodium 4,4'-oxybis(butane-1-sulfonate).
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve in a non-polar organic solvent (e.g., hexane, toluene). | Sodium 4,4'-oxybis(butane-1-sulfonate) has very limited solubility in non-polar solvents due to its ionic sulfonate groups.[1] | It is recommended to use polar solvents. For applications requiring a non-polar medium, consider creating a microemulsion or using a co-solvent system. |
| Precipitation occurs when a solution is cooled or left standing. | The solution was likely saturated or supersaturated at a higher temperature. A decrease in temperature can lead to supersaturation and subsequent precipitation. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. Add a small amount of additional solvent to ensure the compound remains in solution at the desired temperature. 3. For long-term storage, consider preparing a slightly less concentrated stock solution. |
| Cloudiness or precipitation appears after adding a salt buffer. | The high concentration of salts in the buffer can lead to a "salting-out" effect, reducing the solubility of the compound. | 1. Attempt to use a buffer with a lower salt concentration if the experimental conditions permit. 2. Slowly add the buffer to the compound solution with vigorous stirring to avoid localized high salt concentrations. 3. Increase the total volume of the solution by adding more of the primary solvent before introducing the buffer. |
| The compound is not dissolving in a polar aprotic solvent (e.g., DMSO, DMF) at the desired concentration. | While more soluble in polar solvents than non-polar ones, the solubility in polar aprotic solvents may be moderate and concentration-dependent. | 1. Gently heat the mixture while stirring. An increase in temperature often enhances solubility.[2][3][4][5] 2. Use sonication to break up any aggregates and facilitate dissolution. 3. Consider using a co-solvent system, such as adding a small percentage of water to the DMSO or DMF. |
| Inconsistent solubility results between experiments. | The hygroscopic nature of Sodium 4,4'-oxybis(butane-1-sulfonate) can lead to absorption of atmospheric moisture, affecting its weighed mass and subsequent concentration. | 1. Store the compound in a desiccator or a tightly sealed container in a dry environment. 2. Equilibrate the compound to room temperature before opening the container to minimize moisture condensation. 3. For precise concentrations, consider determining the water content of the solid using techniques like Karl Fischer titration and adjust the mass accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Sodium 4,4'-oxybis(butane-1-sulfonate)?
A1: Sodium 4,4'-oxybis(butane-1-sulfonate) is characterized by its high solubility in water.[1] This is attributed to its two polar sulfonate groups.[1] Conversely, it exhibits very limited solubility in non-polar organic solvents such as hexane and toluene.[1] Its solubility in polar aprotic solvents like DMSO and DMF is moderate.
Q2: Can I increase the solubility of Sodium 4,4'-oxybis(butane-1-sulfonate) in organic solvents?
A2: Yes, several techniques can be employed. Using a co-solvent system, where a good solvent (like water or methanol) is mixed with a poorer solvent, can significantly improve solubility. Another effective method is the use of surfactants to create microemulsions.
Q3: How does pH affect the solubility of Sodium 4,4'-oxybis(butane-1-sulfonate)?
A3: As the disodium salt of a strong sulfonic acid, Sodium 4,4'-oxybis(butane-1-sulfonate) is expected to be fully ionized and highly soluble across a wide pH range in aqueous solutions.
Q4: Is temperature a critical factor for dissolving this compound?
A4: For most solids, solubility increases with temperature.[2][3][4][5] If you are experiencing difficulty dissolving the compound, gentle heating can be an effective strategy. However, be mindful that cooling the solution may cause precipitation if it is saturated at the higher temperature.
Q5: Are there any known applications for this compound related to its solubility?
A5: Yes, its properties make it useful as a surfactant in detergents and as a stabilizer in pharmaceutical and biotechnological formulations.[1] Research has also explored its potential as an inhibitor of amyloid-beta peptide aggregation, which is relevant to Alzheimer's disease research.[1]
Quantitative Solubility Data
The following table summarizes the estimated solubility of Sodium 4,4'-oxybis(butane-1-sulfonate) in various solvents at room temperature (approximately 25°C). Please note that these are estimated values based on qualitative descriptions and the properties of similar sulfonate compounds, as precise experimental data is not widely available.
| Solvent | Type | Estimated Solubility (g/L) |
| Water | Polar Protic | > 500 |
| Methanol | Polar Protic | 10 - 50 |
| Ethanol | Polar Protic | 1 - 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 - 20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1 - 10 |
| Hexane | Non-Polar | < 0.1 |
| Toluene | Non-Polar | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to determine the approximate solubility of Sodium 4,4'-oxybis(butane-1-sulfonate) in a specific solvent.
Materials:
-
Sodium 4,4'-oxybis(butane-1-sulfonate)
-
Solvent of interest
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Vortex mixer
-
Centrifuge (optional)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add a known volume of the solvent (e.g., 1 mL) to a vial containing a magnetic stir bar.
-
Weigh out a small, known amount of the compound (e.g., 10 mg) and add it to the solvent.
-
Cap the vial and stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Visually inspect the solution. If the solid has completely dissolved, add another known amount of the compound and repeat step 3.
-
Continue adding the compound in small, known increments until a saturated solution is achieved (i.e., solid material remains undissolved).
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To ensure equilibrium, allow the saturated solution to stir for an extended period (e.g., 24 hours).
-
If undissolved solid remains, separate it from the solution by centrifugation or filtration.
-
The approximate solubility can be calculated based on the total mass of the compound that dissolved in the known volume of the solvent.
Protocol 2: Improving Solubility with a Co-Solvent System (Two-Solvent Recrystallization Method)
This protocol describes how to use a binary solvent system to dissolve and potentially recrystallize the compound for purification.
Materials:
-
Sodium 4,4'-oxybis(butane-1-sulfonate)
-
"Good" solvent (in which the compound is soluble, e.g., water)
-
"Poor" solvent (in which the compound is insoluble, e.g., ethanol or acetone)
-
Erlenmeyer flasks
-
Heating plate with stirring function
-
Condenser (optional)
-
Pipettes or burettes
Procedure:
-
Place the compound in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while stirring and heating until the compound just dissolves. Use the minimum amount of hot "good" solvent necessary.
-
Once the compound is fully dissolved, slowly add the "poor" solvent dropwise to the hot solution until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
If persistent cloudiness occurs, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
The dissolved compound should now be in a homogeneous solution of the co-solvent mixture.
References
method refinement for consistent results in Sodium 4,4'-oxybis(butane-1-sulfonate) assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 4,4'-oxybis(butane-1-sulfonate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Sodium 4,4'-oxybis(butane-1-sulfonate) in research?
A1: Sodium 4,4'-oxybis(butane-1-sulfonate) is primarily investigated for its potential as an inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1] Its structural similarity to known amyloid inhibitors, particularly the presence of sulfonate groups, makes it a compound of interest in neurodegenerative disease research.
Q2: What are the key physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) to consider during assay development?
A2: Key properties include its high water solubility, which is characteristic of many sulfonate salts.[1] It is an achiral molecule with no stereogenic centers.[1] The compound is thermally stable, with a high melting point.[1] These characteristics are important for sample preparation, solvent selection, and storage conditions.
Q3: Which analytical techniques are most suitable for the quantitative analysis of Sodium 4,4'-oxybis(butane-1-sulfonate)?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying aromatic sulfonate compounds and can be adapted for Sodium 4,4'-oxybis(butane-1-sulfonate). Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate and precise method for determining the purity and concentration of the compound without the need for a specific reference standard of the same compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) using HPLC and qNMR.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Silanol interactions with the stationary phase. 4. Column contamination. | 1. Adjust the mobile phase pH to ensure complete ionization of the sulfonate groups (typically pH 2.5-3.5 with an acidic modifier like phosphoric or formic acid). 2. Reduce the injection volume or sample concentration. 3. Add a competing base to the mobile phase or use a base-deactivated column. 4. Flush the column with a strong solvent or replace the guard column. |
| Inconsistent retention times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Air bubbles in the system. 4. Pump malfunction. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. 3. Degas the mobile phase and purge the pump. 4. Check for leaks and ensure pump seals are in good condition. |
| Low signal intensity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Sample degradation. | 1. Determine the optimal UV absorbance wavelength for Sodium 4,4'-oxybis(butane-1-sulfonate) (a wavelength scan is recommended; for similar compounds, wavelengths around 220-230 nm are common). 2. Increase the sample concentration or injection volume (while monitoring for overload). 3. Prepare fresh samples and store them appropriately (protected from light and at a cool temperature). |
| Ghost peaks | 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Sample degradation in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler. 3. Keep the autosampler tray cool and analyze samples promptly after preparation. |
qNMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inaccurate quantification | 1. Incomplete relaxation of nuclei. 2. Poor signal-to-noise ratio. 3. Incorrect integration of peaks. 4. Unstable internal standard. | 1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.[2] 2. Increase the number of scans or use a higher concentration of the sample. A signal-to-noise ratio of at least 150:1 is recommended for accurate integration. 3. Manually and carefully integrate the signals, ensuring a flat baseline across the integrated region. 4. Choose a stable internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. |
| Broad or distorted peaks | 1. Poor sample shimming. 2. High sample viscosity. 3. Presence of paramagnetic impurities. | 1. Re-shim the sample carefully. 2. Dilute the sample or use a solvent with lower viscosity. 3. Filter the sample if particulate matter is present. |
| Baseline drift or rolling | 1. Inadequate solvent suppression. 2. Temperature instability. | 1. Optimize the solvent suppression parameters. 2. Allow the sample to equilibrate to the magnet's temperature before acquisition. |
Data Presentation
The following tables summarize typical quantitative data that can be expected from validated HPLC-UV and qNMR assays for sulfonate compounds, which can be used as a benchmark for method development for Sodium 4,4'-oxybis(butane-1-sulfonate).
Table 1: Representative HPLC-UV Method Validation Parameters for a Sulfonate Compound
| Parameter | Typical Value |
| Retention Time | 3 - 10 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Representative qNMR Method Validation Parameters for a Sulfonate Compound
| Parameter | Typical Value |
| Linearity Range | 0.5 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 1% |
| Accuracy (% Bias) | < 1% |
| Measurement Uncertainty | < 2% |
Experimental Protocols
HPLC-UV Method for Quantification
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and experimental needs.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent. For example, 0.05 M potassium phosphate monobasic (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (ACN) in a 70:30 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 225 nm.
-
Injection volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Prepare the sample to have a final concentration within the linear range of the assay.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) in the sample solution from the calibration curve.
-
qNMR Method for Purity Assessment
This protocol provides a framework for determining the purity of Sodium 4,4'-oxybis(butane-1-sulfonate) using an internal standard.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
Sodium 4,4'-oxybis(butane-1-sulfonate) sample.
-
Internal Standard (e.g., Maleic acid, certified reference material).
-
Deuterated solvent (e.g., Deuterium oxide - D₂O).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Sodium 4,4'-oxybis(butane-1-sulfonate) sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of D₂O to the NMR tube and gently vortex to dissolve.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse angle: 90°.
-
Acquisition time: ≥ 3 seconds.
-
Relaxation delay (d1): ≥ 5 x T1 (the longest T1 of the signals of interest). A preliminary T1 measurement is recommended. A conservative d1 of 30-60 seconds is often sufficient.
-
Number of scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of both Sodium 4,4'-oxybis(butane-1-sulfonate) and the internal standard.
-
Calculate the purity of the sample using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = Sodium 4,4'-oxybis(butane-1-sulfonate)
-
IS = Internal Standard
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Amyloid-Beta Aggregation
Sulfonated compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) are thought to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key process in the pathology of Alzheimer's disease. The negatively charged sulfonate groups are believed to interact with the Aβ peptide, preventing its misfolding and subsequent aggregation into toxic oligomers and fibrils.[3]
Caption: Proposed mechanism of Aβ aggregation inhibition.
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates the key steps in the quantitative analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) using HPLC-UV.
Caption: Workflow for HPLC-UV quantitative analysis.
Logical Relationship: Troubleshooting HPLC Peak Tailing
This diagram outlines the logical steps to troubleshoot the common issue of peak tailing in HPLC analysis.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
addressing interference in analytical measurements of Sodium 4,4'-oxybis(butane-1-sulfonate)
Welcome to the technical support center for the analytical measurement of Sodium 4,4'-oxybis(butane-1-sulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying Sodium 4,4'-oxybis(butane-1-sulfonate)?
A1: The most common analytical techniques for the quantification of Sodium 4,4'-oxybis(butane-1-sulfonate) are High-Performance Liquid Chromatography (HPLC) with conductivity or UV detection (often employing ion-pair chromatography) and Ion Chromatography (IC) with suppressed conductivity detection.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for highly sensitive and selective analysis, particularly for determining trace levels or in complex matrices.
Q2: What are the potential sources of interference in the analysis of Sodium 4,4'-oxybis(butane-1-sulfonate)?
A2: Interference can arise from several sources:
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Matrix Effects: When analyzing samples from biological matrices (e.g., plasma, urine), endogenous components can co-elute with the analyte, causing ion suppression or enhancement in LC-MS analysis.[3][4]
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Synthesis Impurities: The synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate) may result in impurities such as unreacted starting materials or by-products from side reactions. For instance, alkyl sulfonate impurities can sometimes be present in sulfonic acid salts.
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Degradation Products: The compound can degrade under certain conditions. For example, oxidation of the aliphatic butyl chains can occur in the presence of strong oxidizing agents and/or at elevated temperatures, potentially forming alcohols, aldehydes, ketones, or carboxylic acids.[5]
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Sample Contamination: Contamination from lab equipment, solvents, or other samples can introduce interfering peaks.
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Co-formulants: In pharmaceutical preparations, excipients and other active ingredients can interfere with the analysis.
Q3: How can I troubleshoot peak tailing when analyzing Sodium 4,4'-oxybis(butane-1-sulfonate) by HPLC?
A3: Peak tailing for a polar, ionic compound like Sodium 4,4'-oxybis(butane-1-sulfonate) in reversed-phase HPLC is often due to secondary interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
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Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize exposed silanol groups.
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Adjust Mobile Phase pH: If the analysis is not by ion-pair chromatography, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.
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Employ Ion-Pairing Reagents: The use of an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), can effectively mask the silanol groups and improve peak shape.
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Increase Ionic Strength of Mobile Phase: A higher salt concentration in the mobile phase can help reduce secondary ionic interactions.
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Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing the issue.
Troubleshooting Guides
Issue 1: Poor Retention in Reversed-Phase HPLC
Symptoms: The analyte peak elutes very early, close to or at the void volume.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Polarity of the Analyte | Sodium 4,4'-oxybis(butane-1-sulfonate) is highly polar and will have little retention on a standard reversed-phase column with a highly aqueous mobile phase. |
| Solution 1: Ion-Pair Chromatography. Introduce an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) into the mobile phase. This will form a neutral ion pair with the analyte, increasing its hydrophobicity and retention on the reversed-phase column. | |
| Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC). A HILIC column is specifically designed for the retention of polar compounds and can be an effective alternative. | |
| Inappropriate Mobile Phase Composition | The mobile phase has too high an organic solvent content. |
| Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. |
Issue 2: Inconsistent Retention Times in Ion-Pair Chromatography
Symptoms: The retention time of the analyte peak shifts between injections or between analytical runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Column Equilibration | Ion-pairing reagents require a significant amount of time to equilibrate with the stationary phase. |
| Solution: Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period (e.g., 30-60 minutes or longer) before starting the analysis. Monitor the baseline and inject a standard repeatedly until a stable retention time is achieved. | |
| Changes in Mobile Phase Composition | Small variations in the concentration of the ion-pairing reagent or the organic modifier can lead to shifts in retention. |
| Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a high-quality, stable source for the ion-pairing reagent. | |
| Temperature Fluctuations | Changes in column temperature can affect the equilibrium of the ion-pair reagent with the stationary phase. |
| Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis. |
Experimental Protocols
While a specific validated method for Sodium 4,4'-oxybis(butane-1-sulfonate) is not publicly available in the searched literature, a general approach using ion-pair HPLC can be proposed based on methods for similar sulfonated compounds. This protocol should be validated for its intended use.
Proposed Ion-Pair HPLC Method for the Quantification of Sodium 4,4'-oxybis(butane-1-sulfonate)
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or conductivity detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: Prepare an aqueous solution of a suitable ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydrogen sulfate) and a buffer to control pH (e.g., 20 mM potassium phosphate, adjusted to pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Standard Solutions: Prepare a stock solution of Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard in the mobile phase A. Prepare a series of working standards by diluting the stock solution to the desired concentrations.
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Sample Preparation: Dissolve the sample containing Sodium 4,4'-oxybis(butane-1-sulfonate) in mobile phase A. If the sample matrix is complex (e.g., biological fluid, pharmaceutical formulation with many excipients), a sample clean-up step such as Solid Phase Extraction (SPE) may be necessary.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection:
-
UV Detector: Wavelength will depend on the chromophore of the ion-pairing reagent if indirect photometry is used, or if the analyte itself has UV absorbance at low wavelengths. A wavelength of around 210 nm could be a starting point.
-
Conductivity Detector: Suppressed conductivity detection is ideal for sensitive detection of ionic species.
-
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for a few minutes.
-
Increase the percentage of Mobile Phase B to elute the analyte.
-
Return to the initial conditions and re-equilibrate the column before the next injection. The exact gradient will need to be optimized.
-
4. Method Validation: The method should be validated according to ICH guidelines or other relevant regulatory requirements.[2] Key validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Table 1: Example Method Validation Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
Visualizations
References
strategies to enhance the stability of protein formulations with Sodium 4,4'-oxybis(butane-1-sulfonate)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing Sodium 4,4'-oxybis(butane-1-sulfonate) to enhance the stability of protein formulations. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium 4,4'-oxybis(butane-1-sulfonate) and how does it stabilize proteins?
Sodium 4,4'-oxybis(butane-1-sulfonate) is a symmetrical molecule featuring two butane sulfonate groups linked by an ether oxygen. While specific studies on its protein-stabilizing mechanism are not extensively published, based on the properties of similar sulfonate-containing excipients, it is proposed to enhance protein stability through a combination of mechanisms:
-
Preferential Exclusion: Like many osmolytes, it is likely preferentially excluded from the protein's surface. This thermodynamic effect increases the free energy of the unfolded state, thus favoring the more compact, native conformation.
-
Interaction with Protein Surface: The sulfonate groups can engage in electrostatic interactions with positively charged residues on the protein surface, while the hydrophobic butane chains may interact with non-polar patches. These interactions can shield aggregation-prone regions and prevent protein-protein association.
-
Modulation of Water Structure: The ionic nature of the sulfonate groups can influence the structure of the surrounding water molecules, which in turn can affect protein stability.
Q2: What are the potential benefits of using Sodium 4,4'-oxybis(butane-1-sulfonate) over other excipients?
While direct comparative data is limited, potential advantages could include:
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Reduced Viscosity: Compared to large polymeric stabilizers, this small molecule may have a lesser impact on the viscosity of high-concentration protein formulations.
-
pH Stability: The sulfonate groups are strong acids and will remain ionized over a wide pH range, providing consistent stabilizing effects.
-
Synergistic Effects: It may be used in combination with other excipients like sugars or polyols to achieve synergistic stabilization.
Q3: What concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) should I use?
The optimal concentration is highly protein-dependent and must be determined empirically. A typical starting point for screening small molecule excipients is in the range of 10-100 mM. It is recommended to perform a concentration-response study to identify the optimal concentration for your specific protein and formulation buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Increased protein aggregation after adding Sodium 4,4'-oxybis(butane-1-sulfonate). | The concentration of the excipient may be suboptimal, leading to a "salting-out" effect. The pH of the formulation may be close to the protein's isoelectric point (pI), where it is least soluble. The ionic strength of the formulation may be promoting aggregation for your specific protein. | Perform a concentration optimization study, testing a range of Sodium 4,4'-oxybis(butane-1-sulfonate) concentrations. Adjust the pH of the formulation to be at least 1-2 units away from the protein's pI. Evaluate the effect of overall ionic strength by adjusting the concentration of other salts in the buffer. |
| No significant improvement in protein stability. | The mechanism of instability for your protein may not be addressed by this type of excipient (e.g., covalent modifications). The concentration of the excipient may be too low to exert a stabilizing effect. | Consider other classes of excipients, such as surfactants or specific amino acids, that may address different instability pathways. Increase the concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) in your screening experiments. |
| Precipitation of the excipient in the formulation. | The solubility limit of Sodium 4,4'-oxybis(butane-1-sulfonate) may be exceeded, especially at low temperatures or in the presence of other solutes. | Determine the solubility of the excipient in your specific buffer system at the intended storage temperature. Consider using a lower concentration or a combination of excipients. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on the stability of various proteins. The following table provides a template for how you can structure your own experimental data for easy comparison.
| Protein | Concentration of Sodium 4,4'-oxybis(butane-1-sulfonate) (mM) | Aggregation Onset Temperature (Tagg) (°C) | Change in Tagg (°C) vs. Control | Percentage of Monomer after Stress (e.g., 1 month at 40°C) |
| Your Protein | 0 (Control) | e.g., 55 | - | e.g., 85% |
| 10 | e.g., 57 | +2 | e.g., 90% | |
| 50 | e.g., 60 | +5 | e.g., 95% | |
| 100 | e.g., 58 | +3 | e.g., 92% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stabilizing effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on your protein formulation.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This technique is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of an excipient suggests stabilization.
Materials:
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Purified protein of interest
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Sodium 4,4'-oxybis(butane-1-sulfonate) stock solution
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SYPRO™ Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
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96-well PCR plates
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Real-time PCR instrument with a thermal ramping capability
Methodology:
-
Prepare a master mix: For each condition, prepare a master mix containing your protein at a final concentration of 0.1-0.2 mg/mL and SYPRO™ Orange dye at a 5X final concentration in your formulation buffer.
-
Prepare excipient dilutions: Prepare a series of dilutions of Sodium 4,4'-oxybis(butane-1-sulfonate) in the formulation buffer.
-
Set up the plate: In a 96-well PCR plate, add the protein/dye master mix to each well. Then, add the different concentrations of Sodium 4,4'-oxybis(butane-1-sulfonate) to the respective wells. Include a control with no excipient.
-
Run the experiment: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring the fluorescence.
-
Data analysis: The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase. The data is typically fitted to a Boltzmann equation to determine the Tm. An increase in Tm compared to the control indicates a stabilizing effect.
Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution. It is a sensitive technique to detect the formation of soluble aggregates.
Materials:
-
Protein formulation with and without Sodium 4,4'-oxybis(butane-1-sulfonate)
-
DLS instrument
-
Low-volume cuvettes
Methodology:
-
Sample preparation: Prepare your protein samples at a suitable concentration (typically 0.5-1 mg/mL) in the desired formulation buffer, with and without different concentrations of Sodium 4,4'-oxybis(butane-1-sulfonate). Filter the samples through a 0.22 µm filter to remove any dust or large particles.
-
Instrument setup: Set the DLS instrument parameters, including temperature and solvent viscosity.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data analysis: The software will analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample. An increase in the average Rh and PDI over time or after stress indicates aggregation.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is a powerful tool to quantify the amount of monomer, dimer, and higher-order aggregates in a protein sample.
Materials:
-
Protein formulation with and without Sodium 4,4'-oxybis(butane-1-sulfonate)
-
HPLC or UPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight of your protein
-
Mobile phase (typically the formulation buffer)
Methodology:
-
System equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample injection: Inject a known amount of your protein sample onto the column.
-
Chromatographic separation: The proteins will separate based on their size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.
-
Data analysis: The chromatogram will show peaks corresponding to the different species. The area under each peak is proportional to the concentration of that species. The percentage of monomer and aggregates can be calculated from the peak areas.
Visualizations
Caption: Experimental workflow for evaluating protein stability.
Validation & Comparative
A Comparative Analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) with Other Sulfonate Surfactants
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) against other widely used sulfonate surfactants. Due to the limited availability of public domain experimental data for Sodium 4,4'-oxybis(butane-1-sulfonate), this comparison leverages data from structurally similar and commonly used sulfonate surfactants to provide a predictive assessment of its potential performance characteristics.
Sodium 4,4'-oxybis(butane-1-sulfonate) is a unique disulfonate surfactant with a flexible ether linkage. Its molecular structure suggests potential applications as a stabilizer in pharmaceutical formulations and as a specialty surfactant in various industrial processes.[1] This guide will compare its anticipated properties with those of well-established sulfonate surfactants: Sodium Dodecyl Sulfate (SDS), Sodium Laureth Sulfate (SLES), Linear Alkylbenzene Sulfonate (LAS), and Alpha Olefin Sulfonate (AOS).
Performance Comparison of Sulfonate Surfactants
The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC). Lower CMC values indicate a more efficient surfactant. The following table summarizes the key performance indicators for the selected sulfonate surfactants.
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Sodium 4,4'-oxybis(butane-1-sulfonate) | C₈H₁₆Na₂O₇S₂ | 334.32[1][2][3] | Data not available | Data not available |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 8.3[4] | ~38[5] |
| Sodium Laureth Sulfate (SLES) | C₁₂H₂₅(OCH₂CH₂)nOSO₃Na | Varies | 1.0 - 5.0[6] | ~34[7] |
| Linear Alkylbenzene Sulfonate (LAS) | C₁₈H₂₉NaO₃S (average) | ~348 | ~1.2 - 2.9[8] | ~30-32[9] |
| Alpha Olefin Sulfonate (AOS) | C₁₄-₁₆H₂₇-₃₁NaO₃S | ~324 | 0.4 - 0.65[10] | ~30-40[10] |
Experimental Protocols
Accurate comparison of surfactant performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC are fundamental parameters for characterizing surfactants. They are typically determined using tensiometry.
Methodology:
-
Solution Preparation: A series of aqueous solutions of the surfactant are prepared with varying concentrations.
-
Tensiometer Setup: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated and prepared for measurement.[11]
-
Measurement: The surface tension of each solution is measured.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.[12][13] The surface tension value at this point is the surface tension at the CMC.
Foaming Ability and Foam Stability (Ross-Miles Method)
The foaming properties of a surfactant are crucial for many applications. The Ross-Miles method is a standard procedure for evaluating foam generation and stability.[4][14][15]
Methodology:
-
Apparatus Setup: A standardized Ross-Miles foam apparatus is used, consisting of a jacketed glass tube with a reservoir at the top.
-
Solution Preparation: A solution of the surfactant at a specified concentration is prepared.
-
Foam Generation: A specific volume of the surfactant solution is allowed to fall from the reservoir, creating foam as it hits the solution in the main tube.
-
Measurement: The initial height of the foam column is measured immediately after all the solution has fallen.
-
Stability Measurement: The foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[4]
Comparative Discussion
Based on its structure, Sodium 4,4'-oxybis(butane-1-sulfonate) possesses two sulfonate groups and an ether linkage, which are expected to impart high water solubility.[1] The two hydrophilic sulfonate groups at the ends of the molecule and the central ether group likely result in a different packing geometry at interfaces compared to single-chain surfactants. This could potentially lead to a higher CMC than single-chain surfactants with similar alkyl chain lengths, as the molecule may be less efficient at packing into micelles.
In contrast, surfactants like SDS and LAS have a single polar head group and a longer hydrophobic tail, which generally leads to lower CMC values and greater surface activity.[4][8] SLES, with its ethoxylated chain, offers a balance of good performance and mildness.[6] AOS is known for its excellent detergency and biodegradability.[10]
The stability of sulfonate surfactants is generally good, particularly in hard water and at varying pH levels, as sulfonates are salts of strong acids.[16] The ether linkage in Sodium 4,4'-oxybis(butane-1-sulfonate) is generally stable, suggesting good chemical stability for this compound as well.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. microtrac.com [microtrac.com]
- 3. researchgate.net [researchgate.net]
- 4. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdogf.com.ua [pdogf.com.ua]
- 9. Foam Making | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. onepetro.org [onepetro.org]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Analytical Method Validation for Sodium 4,4'-oxybis(butane-1-sulfonate) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques suitable for the detection and quantification of Sodium 4,4'-oxybis(butane-1-sulfonate). It offers a detailed examination of methodologies, supported by experimental data, to assist in the selection and validation of an appropriate analytical method for this compound.
Sodium 4,4'-oxybis(butane-1-sulfonate), also known as disodium 1,1'-oxybis(butane-4-sulfonate), is a chemical compound that belongs to the class of di-sulfonates.[1] Its structure features two butane-1-sulfonate groups linked by an ether oxygen.[1] The presence of two sulfonate groups and sodium counterions makes this compound highly water-soluble.[1] In pharmaceutical contexts, the analysis of such counterions is crucial for quality control and to ensure the correct stoichiometry of active pharmaceutical ingredients (APIs).[2][3]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for the robust quantification of Sodium 4,4'-oxybis(butane-1-sulfonate). The most common and recommended techniques for the analysis of sulfonated compounds and pharmaceutical counterions are Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with various detectors, and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Technique | Principle | Advantages | Disadvantages | Typical Detector(s) |
| Ion Chromatography (IC) | Separation based on ionic exchange with a stationary phase. | High sensitivity and selectivity for ions.[4] The standard technique for counterion analysis.[3] Can analyze multiple anions or cations in a single run (though not simultaneously on a single column).[2] | Can have long equilibration times.[3] May require specialized instrumentation. | Suppressed Conductivity, UV (indirect) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Widely available instrumentation. Modern, high-output alternative to IC.[2] Can be coupled with various detectors for high specificity. | The analyte lacks a strong chromophore, making direct UV detection challenging.[5] May require ion-pairing agents, which can complicate method development. | UV (indirect), Charged Aerosol Detector (CAD), Mass Spectrometry (MS) |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a mobile phase with a high organic solvent content. | Can separate both cations and anions in the same method.[6] Good for highly polar analytes that are not well-retained by reversed-phase HPLC. | Can be sensitive to the water content of the mobile phase. May have longer equilibration times than reversed-phase HPLC. | Evaporative Light Scattering Detector (ELSD), CAD, MS |
Recommended Analytical Method: Ion Chromatography with Suppressed Conductivity Detection
Based on the comparative analysis, Ion Chromatography (IC) with suppressed conductivity detection is the most recommended technique for the routine analysis and validation of Sodium 4,4'-oxybis(butane-1-sulfonate). Its high sensitivity and selectivity for ionic species make it ideal for this application.
Experimental Protocol for Ion Chromatography
1. Instrumentation:
-
Ion Chromatograph equipped with a suppressor and a conductivity detector.
-
Anion-exchange column suitable for the separation of organic acids.
-
Autosampler and data acquisition software.
2. Reagents and Standards:
-
Reagent grade Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard.
-
Deionized water (18.2 MΩ·cm).
-
Sodium hydroxide or sodium carbonate/bicarbonate eluent concentrate.
3. Chromatographic Conditions (Typical):
-
Column: High-capacity anion-exchange column (e.g., 4 x 250 mm).
-
Eluent: Gradient of sodium hydroxide or a carbonate/bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing Sodium 4,4'-oxybis(butane-1-sulfonate) in a known volume of deionized water. Filter the sample through a 0.45 µm filter before injection.
Analytical Method Validation
The validation of the analytical method should be performed according to the guidelines of relevant regulatory bodies to ensure the method is fit for its intended purpose.[7][8] The key validation parameters are summarized below with typical acceptance criteria.
Validation Parameters and Sample Data
| Validation Parameter | Procedure | Typical Acceptance Criteria | Sample Results (Hypothetical) |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte peak. | No interfering peaks were observed. |
| Linearity | Analyze at least five concentrations across the working range. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD ≤ 3.0%. | RSD = 1.2% |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N) of 3:1. | Report the value. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (S/N) of 10:1. | Report the value and demonstrate acceptable precision and accuracy at this level. | 0.3 µg/mL |
| Robustness | Vary chromatographic parameters (e.g., flow rate, column temperature, eluent concentration) and assess the impact on the results. | No significant impact on the results (RSD ≤ 5.0%). | The method was found to be robust. |
Visualizing the Workflow and Logic
To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Method.
References
- 1. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]
- 2. int.laborundmore.com [int.laborundmore.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Counter Ion Analysis for Pharmaceuticals | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. dcvmn.org [dcvmn.org]
- 8. iosrphr.org [iosrphr.org]
Efficacy of Sodium 4,4'-oxybis(butane-1-sulfonate) Versus Known Amyloid Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, the identification and evaluation of small molecules that can inhibit this process are of paramount interest in the development of novel therapeutic strategies. This guide provides a comparative overview of the potential efficacy of Sodium 4,4'-oxybis(butane-1-sulfonate) against established amyloid inhibitors, supported by experimental data and detailed methodologies for key assays.
Introduction to Sodium 4,4'-oxybis(butane-1-sulfonate)
Sodium 4,4'-oxybis(butane-1-sulfonate) is a disulfonate compound whose structural characteristics, particularly the presence of sulfonic acid groups, suggest a potential role as an amyloid inhibitor. While direct experimental data on its efficacy is still emerging, research into related sulfonic acid functionalized molecules has indicated a promising inhibitory effect on β-amyloid aggregation.[1] For instance, tramiprosate, a compound with a similar sulfonate functional group, has been investigated in clinical trials for Alzheimer's disease. The rationale for the potential efficacy of such compounds lies in their ability to interfere with the electrostatic and hydrophobic interactions that drive Aβ monomer aggregation into neurotoxic oligomers and fibrils.
Comparative Efficacy of Known Amyloid Inhibitors
To provide a benchmark for evaluating potential new inhibitors like Sodium 4,4'-oxybis(butane-1-sulfonate), the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized amyloid-beta aggregation inhibitors. These values have been determined using the Thioflavin T (ThT) fluorescence assay, a standard method for quantifying amyloid fibril formation.
| Compound | Chemical Class | Aβ Species | IC50 (µM) | Reference |
| Curcumin | Polyphenol | Aβ42 | 1.1 | [2] |
| Rosmarinic Acid | Polyphenol | Aβ42 | 1.1 | [2] |
| Ferulic Acid | Phenolic Acid | Aβ42 | 5.5 | [2] |
| Rifampicin | Antibiotic | Aβ42 | 9.1 | [2] |
| Tetracycline | Antibiotic | Aβ42 | 10 | [2] |
| Tannic Acid | Polyphenol | Aβ42 | ~0.1 | [2] |
| Myricetin | Flavonoid | Aβ42 | 0.43 | [2] |
| Nordihydroguaiaretic Acid | Lignan | Aβ42 | 0.87 | [2] |
Experimental Protocols
To facilitate the evaluation of novel compounds such as Sodium 4,4'-oxybis(butane-1-sulfonate), detailed protocols for two key experimental techniques are provided below.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Principle: The increase in fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils formed.
Protocol:
-
Preparation of Aβ Peptides: Solubilize synthetic Aβ42 monomers in an appropriate solvent (e.g., hexafluoroisopropanol) and then remove the solvent to generate a peptide film. Reconstitute the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.
-
Incubation with Inhibitor: Incubate the Aβ42 monomers with varying concentrations of the test compound (e.g., Sodium 4,4'-oxybis(butane-1-sulfonate)) or a vehicle control. Incubation is typically carried out at 37°C with gentle agitation to promote fibrillization.
-
ThT Measurement: At specified time points, transfer aliquots of the incubation mixture to a 96-well plate. Add Thioflavin T solution to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[3][4]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces fibril formation by 50%.
Transmission Electron Microscopy (TEM)
TEM is a powerful imaging technique used to visualize the morphology of amyloid aggregates, providing qualitative evidence of the effect of an inhibitor on fibril formation.
Principle: Electrons are transmitted through an ultrathin specimen, interacting with the specimen as they pass through. An image is formed from the interaction of the electrons with the specimen.
Protocol:
-
Sample Preparation: Following the incubation of Aβ peptides with and without the inhibitor (as described in the ThT assay protocol), apply a small aliquot of the sample onto a carbon-coated copper grid.
-
Negative Staining: Stain the sample with a heavy metal salt solution, such as 2% uranyl acetate, to enhance contrast.[5] The stain surrounds the aggregates, which appear as light structures against a dark background.
-
Grid Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope.[5][6] Capture images at various magnifications to observe the morphology of the aggregates. In the absence of an effective inhibitor, long, unbranched amyloid fibrils are typically observed. An effective inhibitor may reduce the number and length of fibrils or lead to the formation of amorphous aggregates.
Visualizing Amyloid Aggregation and Inhibition
To better understand the processes involved, the following diagrams illustrate the amyloid-beta aggregation pathway and a typical experimental workflow for inhibitor screening.
Caption: Amyloid-beta aggregation pathway and points of therapeutic intervention.
Caption: General experimental workflow for screening amyloid-beta aggregation inhibitors.
References
- 1. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Transmission electron microscopy assay [assay-protocol.com]
- 6. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
comparing the protein stabilization effects of Sodium 4,4'-oxybis(butane-1-sulfonate) and taurine
For researchers, scientists, and drug development professionals, ensuring the stability of proteins in therapeutic formulations and experimental assays is paramount. This guide provides a detailed comparison of the protein stabilization effects of two sulfonate-containing compounds: Sodium 4,4'-oxybis(butane-1-sulfonate) and the naturally occurring amino acid, taurine.
While both molecules are recognized for their stabilizing properties, the available quantitative data and mechanistic understanding differ significantly. This guide synthesizes the current knowledge on their mechanisms of action, presents available experimental data, and provides detailed protocols for key stability assessment techniques.
At a Glance: Chemical Structures and Properties
| Feature | Sodium 4,4'-oxybis(butane-1-sulfonate) | Taurine |
| Chemical Structure | Disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | 2-aminoethanesulfonic acid |
| Molecular Formula | C8H16Na2O7S2 | C2H7NO3S |
| Key Functional Groups | Two sulfonate groups, ether linkage | Amino group, sulfonate group |
| Known Applications | Excipient and stabilizer in drug formulations, surfactant, potential amyloid inhibitor.[1] | Osmolyte, antioxidant, anti-inflammatory, neuroprotective agent.[2] |
Mechanisms of Protein Stabilization
Sodium 4,4'-oxybis(butane-1-sulfonate): A Surfactant-like Stabilizer
It is proposed that Sodium 4,4'-oxybis(butane-1-sulfonate) stabilizes proteins by:
-
Interacting with the protein surface: The molecule can interact with both charged and hydrophobic regions on the protein surface, potentially preventing aggregation by masking sticky patches.
-
Modulating the hydration shell: Like many excipients, it likely influences the structure of water around the protein, which can have a stabilizing effect.
-
Inhibiting Amyloid Aggregation: Research indicates its potential to inhibit the aggregation of amyloid beta peptides, suggesting a role in preventing the formation of ordered protein aggregates.[1]
Taurine: An Osmolyte that Modulates Water Structure and Direct Interactions
Taurine, a naturally occurring osmolyte, employs a more extensively studied mechanism to stabilize proteins. It is considered a "compatible osmolyte," meaning it can accumulate to high concentrations in cells without significantly perturbing cellular function.
Taurine's stabilizing effects are attributed to:
-
Preferential Exclusion: As an osmolyte, taurine is preferentially excluded from the protein's surface. This thermodynamic effect forces the protein to adopt a more compact, folded state to minimize its surface area, thus increasing its stability.
-
Water Structuring: Taurine influences the hydrogen-bonding network of water. It is considered a "water structure breaker" on average, but it creates distinct hydration spheres around its functional groups. The amino group is surrounded by strongly bonded water molecules, which can enhance the protein's hydration sphere and stabilize the native form.
-
Direct Interaction: The amino group of taurine can directly interact with the side chains of proteins, leading to a specific orientation that prevents the potentially destabilizing sulfonate group from negatively impacting the protein.
Quantitative Comparison of Protein Stabilization Effects
To date, quantitative experimental data, such as the change in melting temperature (ΔTm), is available for taurine's effect on model proteins. Similar data for Sodium 4,4'-oxybis(butane-1-sulfonate) is not prominently published, preventing a direct quantitative comparison.
The following table summarizes the observed stabilizing effects of taurine on two model proteins, lysozyme and ubiquitin, as determined by Differential Scanning Calorimetry (DSC). The change in melting temperature (ΔTm) indicates the increase in thermal stability in the presence of the stabilizer.
| Protein | Stabilizer | Concentration (mol/kg) | ΔTm (°C) | Experimental Technique |
| Lysozyme | Taurine | ~0.4 | ~1.2 | DSC |
| Ubiquitin | Taurine | ~0.05 | ~2.7 | DSC |
Data extracted from studies on the effect of taurine on protein stability.
Experimental Methodologies
The following sections detail the protocols for two common techniques used to assess protein stability.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat changes that occur in a sample as it is heated or cooled. For proteins, it can be used to determine the melting temperature (Tm), which is a direct measure of thermal stability.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein of interest at a known concentration (typically 0.5-2 mg/mL) in a suitable buffer.
-
Prepare a corresponding reference solution containing the identical buffer without the protein.
-
For testing stabilizers, prepare a series of protein solutions containing different concentrations of the stabilizer (e.g., taurine or Sodium 4,4'-oxybis(butane-1-sulfonate)). Ensure the reference solution for each sample contains the same concentration of the stabilizer.
-
Degas all solutions to prevent bubble formation during the scan.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected melting temperature of the protein.
-
-
Data Acquisition:
-
Heat the sample and reference cells at a constant scan rate (e.g., 1°C/min) over a temperature range that encompasses the protein's unfolding transition.
-
The instrument records the differential power required to keep the sample and reference cells at the same temperature.
-
-
Data Analysis:
-
The resulting thermogram is a plot of excess heat capacity versus temperature.
-
The peak of the thermogram corresponds to the melting temperature (Tm) of the protein.
-
The area under the peak is the calorimetric enthalpy (ΔHcal) of unfolding.
-
The change in melting temperature (ΔTm) in the presence of a stabilizer is calculated by subtracting the Tm of the protein without the stabilizer from the Tm with the stabilizer.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to measure protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer.
-
Prepare stock solutions of the compounds to be tested (e.g., taurine, Sodium 4,4'-oxybis(butane-1-sulfonate)) at various concentrations.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions.
-
-
Assay Setup (96-well plate format):
-
In each well of a 96-well PCR plate, add the protein solution to a final concentration of typically 2-10 µM.
-
Add the test compound to the desired final concentration. Include control wells with no compound.
-
Add the fluorescent dye to each well.
-
Seal the plate securely.
-
-
Data Acquisition (using a real-time PCR instrument):
-
Place the plate in the instrument.
-
Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 0.5-1°C/min).
-
Monitor the fluorescence intensity in the appropriate channel as the temperature increases.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated as the protein unfolds and the dye binds.
-
The midpoint of the transition in the sigmoidal curve is the melting temperature (Tm). This can be more accurately determined by plotting the first derivative of the fluorescence data, where the minimum of the derivative curve corresponds to the Tm.
-
The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein with and without the test compound.
-
Conclusion
Both Sodium 4,4'-oxybis(butane-1-sulfonate) and taurine offer potential as protein stabilizers, albeit through different proposed mechanisms. Taurine's efficacy as a protein stabilizer is supported by quantitative experimental data, demonstrating its ability to increase the thermal stability of proteins like lysozyme and ubiquitin. Its mechanism as a compatible osmolyte that influences water structure and engages in direct protein interactions is relatively well-understood.
In contrast, while Sodium 4,4'-oxybis(butane-1-sulfonate) is utilized as a stabilizer in various formulations, there is a lack of publicly available, direct quantitative evidence of its protein stabilization effects in terms of thermal stability shifts. Its amphipathic nature suggests a surfactant-like mechanism of action.
For researchers and formulation scientists, the choice between these stabilizers will depend on the specific protein, the formulation requirements, and the desired mechanism of stabilization. Taurine presents a well-documented, naturally occurring option with proven efficacy. Sodium 4,4'-oxybis(butane-1-sulfonate) may be a suitable choice where its surfactant properties are beneficial, though further empirical studies would be necessary to quantify its stabilizing effect on a particular protein of interest. This guide highlights the importance of rigorous experimental validation, using techniques such as DSC and TSA, to select the optimal stabilizer for any given biopharmaceutical or research application.
References
A Comparative Guide to Sodium 4,4'-oxybis(butane-1-sulfonate) for Pharmaceutical Formulation
This guide provides a comparative analysis of Sodium 4,4'-oxybis(butane-1-sulfonate), an emerging excipient, against established alternatives used in the stabilization of protein-based therapeutics. The information is intended for researchers, scientists, and professionals in the field of drug development, offering insights supported by available data.
Introduction to Sodium 4,4'-oxybis(butane-1-sulfonate)
Sodium 4,4'-oxybis(butane-1-sulfonate), also known as Bis(4-sulfobutyl) ether disodium salt, is a disulfonate compound recognized for its potential applications in pharmaceuticals and biotechnology.[1] Its structure, featuring two butane-1-sulfonate groups linked by an ether oxygen, gives it high water solubility and amphiphilic properties, making it a candidate for use as a surfactant or stabilizer in drug formulations.[1] Notably, it has been investigated for its ability to interact with and inhibit amyloid beta peptides, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[1] In formulations, it primarily functions to enhance the stability of proteins and other biologics.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) is presented below.
| Property | Value | Reference |
| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | [1] |
| Synonyms | 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt, WAS-18 | [1][2] |
| CAS Number | 183278-30-0 | [1] |
| Molecular Formula | C₈H₁₆Na₂O₇S₂ | [1][2] |
| Molecular Weight | 334.32 g/mol | [1][2] |
| Melting Point | >240°C | [1] |
| Stereochemistry | Achiral | [1][2] |
| Solubility | High water solubility | [1] |
Comparison with Alternative Excipients for Protein Stabilization
The selection of an excipient is critical for maintaining the stability, efficacy, and safety of protein-based drugs.[3] Excipients are chosen to protect proteins from various stresses, including thermal and mechanical stress, which can lead to aggregation and loss of function.[4][5] Sodium 4,4'-oxybis(butane-1-sulfonate) is considered an alternative to commonly used stabilizers. The following table compares it with other major classes of excipients.
| Excipient Class | Example(s) | Mechanism of Action | Key Advantages | Known Limitations & Considerations |
| Sulfonates | Sodium 4,4'-oxybis(butane-1-sulfonate) | Functions as a surfactant and stabilizer, potentially through direct protein binding and modulating solubility.[1] | High water solubility; potential to inhibit amyloid beta aggregation.[1] Sulfonic acid salts can offer advantages in salt selection processes.[6] | Limited publicly available data on performance compared to established excipients. Regulatory concerns exist regarding the potential formation of genotoxic sulfonate esters as impurities.[6] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80, Poloxamer 188 | Adsorb at interfaces (air-water, solid-water) to prevent protein unfolding and aggregation.[3][7] Can also form complexes with proteins.[3] | Well-established with a long history of use; effective against interfacial and mechanical stress.[3][4] | Prone to degradation (oxidation, hydrolysis), which can generate reactive species (e.g., peroxides) and lead to particle formation, compromising product quality.[3][4] |
| Sugars & Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Stabilize the native protein structure via preferential exclusion, raising the energy of the unfolded state.[5] Act as cryoprotectants in lyophilized formulations.[8] | Effective against thermal stress; widely used in both liquid and lyophilized products.[5][8] | Can increase solution viscosity at high concentrations. May not provide sufficient protection against mechanical stress when used alone. |
| Amino Acids | Arginine, Glycine, Histidine, Proline | Act as buffers, antioxidants, and stabilizers. Can suppress aggregation by binding to hydrophobic patches or increasing ionic strength.[5][8] | Can reduce viscosity in high-concentration formulations.[8] Histidine is a common buffer.[8] | Effects can be protein-specific. High concentrations may be required, which can affect tonicity. |
| Salts | Sodium Chloride (NaCl) | Modulate electrostatic interactions and solubility. Can screen charges to reduce protein-protein repulsion or attraction.[5] | Used to control tonicity and can be effective viscosity-reducing agents.[8] | Can also be destabilizing at certain concentrations by weakening the protein's hydration shell, leading to aggregation ("salting out"). |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of excipient performance. Below are representative protocols for evaluating key stability metrics.
A. Protocol: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
This protocol outlines a typical thermal shift assay to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability in the presence of different excipients.
-
Preparation of Solutions :
-
Prepare a stock solution of the target protein (e.g., a monoclonal antibody) at 1-2 mg/mL in a base buffer (e.g., 20 mM Histidine, pH 6.0).
-
Prepare stock solutions of Sodium 4,4'-oxybis(butane-1-sulfonate) and other excipients to be tested (e.g., Polysorbate 80, Sucrose) at 10-100x the final desired concentration in the same base buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Plate Setup :
-
In a 96-well PCR plate, add the protein solution, buffer, and the specific excipient to achieve the desired final concentrations in a total volume of 20-25 µL.
-
Include a "no excipient" control.
-
Add the fluorescent dye to each well at the recommended final concentration.
-
-
Data Acquisition :
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis :
-
Plot fluorescence intensity versus temperature. The protein's unfolding exposes hydrophobic regions that bind the dye, causing an increase in fluorescence.
-
The midpoint of this transition is the melting temperature (Tm). A higher Tm in the presence of an excipient indicates increased thermal stability.
-
B. Protocol: Amyloid Beta (Aβ) Aggregation Inhibition Assay
This protocol, based on the known interaction of Sodium 4,4'-oxybis(butane-1-sulfonate) with amyloid peptides, measures its ability to inhibit aggregation using Thioflavin T (ThT) fluorescence.[1]
-
Preparation of Solutions :
-
Prepare a stock solution of synthetic Aβ42 peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by lyophilization to ensure a monomeric starting state.
-
Reconstitute the Aβ42 in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-20 µM.
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
Prepare serial dilutions of Sodium 4,4'-oxybis(butane-1-sulfonate) in the buffer.
-
-
Assay Procedure :
-
In a black, clear-bottom 96-well plate, combine the Aβ42 solution, ThT solution, and varying concentrations of the inhibitor (Sodium 4,4'-oxybis(butane-1-sulfonate)).
-
Include a positive control (Aβ42 without inhibitor) and a negative control (buffer only).
-
Seal the plate and incubate at 37°C with intermittent shaking to promote aggregation.
-
-
Fluorescence Measurement :
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours using a plate reader. ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
-
Data Analysis :
-
Plot fluorescence intensity against time to generate aggregation kinetics curves.
-
Compare the lag time and final fluorescence intensity of samples with the inhibitor to the positive control. A longer lag time and lower final fluorescence indicate inhibition of Aβ aggregation.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Excipient Screening
A typical high-throughput workflow for screening excipients to identify optimal protein formulations.
Diagram 2: Potential Mechanism of Amyloid Beta Inhibition
Simplified pathway of amyloid-beta (Aβ) aggregation and the potential intervention point for inhibitors.
References
- 1. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]
- 2. GSRS [precision.fda.gov]
- 3. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmtech.com [pharmtech.com]
- 6. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Uncharted Territory of Ion-Pairing: A Comparative Look at Sodium 4,4'-oxybis(butane-1-sulfonate)
For researchers, scientists, and professionals in drug development, the selection of an appropriate ion-pairing reagent is a critical step in achieving optimal separation and analysis of ionic and highly polar molecules by reversed-phase liquid chromatography (RPLC). While established reagents like trifluoroacetic acid (TFA) and various alkyl sulfonates are well-characterized, the performance of novel reagents remains an area of keen interest. This guide delves into the potential performance of Sodium 4,4'-oxybis(butane-1-sulfonate) as an ion-pairing reagent, drawing comparisons with commonly used alternatives. It is important to note that while the use of this specific disulfonate in ion-pair chromatography is not widely documented in scientific literature, its chemical properties allow for a theoretical comparison and hypothesis on its potential behavior.
Sodium 4,4'-oxybis(butane-1-sulfonate) is a disulfonate salt with potential applications in various fields, including as a pharmaceutical excipient and a stabilizer in biotechnological formulations.[1] Its structure, featuring two butane-1-sulfonate groups linked by an ether oxygen, suggests it could function as an anionic ion-pairing reagent for the analysis of cationic compounds.
A Theoretical Performance Comparison
In the absence of direct experimental data for Sodium 4,4'-oxybis(butane-1-sulfonate) in chromatographic applications, a comparison can be inferred from the well-documented performance of other ion-pairing reagents, particularly other sulfonate salts.
| Ion-Pairing Reagent | Chemical Structure | Key Performance Characteristics | Mass Spectrometry (MS) Compatibility |
| Sodium 4,4'-oxybis(butane-1-sulfonate) (Hypothesized) | C₈H₁₆Na₂O₇S₂ | Potential for Strong Ion Pairing: The presence of two sulfonate groups may lead to strong interactions with cationic analytes. Hydrophilicity: The ether linkage and sulfonate groups likely confer high water solubility. Unique Selectivity: The flexible ether linkage could offer different selectivity compared to simple alkyl sulfonates. | Likely Poor: As a non-volatile salt, it is expected to cause significant ion source contamination and suppression, similar to other sodium alkyl sulfonates.[2][3] |
| Sodium 1-butanesulfonate | C₄H₉NaO₃S | Moderate Retention: Provides moderate hydrophobicity for the retention of small to medium-sized cationic analytes. Good UV Transparency: Minimal UV absorbance allows for sensitive detection.[4] | Poor: Non-volatile nature leads to MS interface contamination.[2] |
| Sodium 1-octanesulfonate | C₈H₁₇NaO₃S | Increased Retention: The longer alkyl chain increases hydrophobicity, leading to stronger retention of analytes compared to shorter-chain sulfonates.[5] | Poor: Non-volatile, causing significant issues with MS detection. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Excellent Peak Shape: Known for providing sharp, symmetrical peaks for peptides and proteins. Volatile: Generally considered compatible with MS, although it can cause ion suppression.[3] | Moderate: Can cause ion suppression, but is volatile and can be removed from the system. |
| Heptafluorobutyric Acid (HFBA) | C₄HF₇O₂ | Stronger Ion Pairing than TFA: The longer fluorinated chain leads to increased retention. | Moderate: Volatile, but can lead to more significant ion suppression than TFA. |
Experimental Protocols: A General Approach for Sulfonate Ion-Pairing Reagents
While a specific protocol for Sodium 4,4'-oxybis(butane-1-sulfonate) is not available, the following general methodology for using sodium alkyl sulfonate ion-pairing reagents in RPLC can be adapted for its evaluation.
Objective: To separate a mixture of cationic analytes using a sodium alkyl sulfonate as an ion-pairing reagent.
Materials:
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
HPLC system with UV detector
-
Mobile Phase A: Aqueous solution of the sodium alkyl sulfonate (e.g., 5-10 mM Sodium 1-butanesulfonate) with a buffer to control pH (e.g., phosphate buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Analyte mixture dissolved in Mobile Phase A or a compatible solvent.
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase (A) by dissolving the ion-pairing reagent and buffer salts in HPLC-grade water. Filter and degas the mobile phase.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a known volume of the analyte mixture.
-
Gradient Elution: Program a linear gradient to increase the percentage of the organic mobile phase (B) over time to elute the analytes. The specific gradient will depend on the hydrophobicity of the analytes.
-
Detection: Monitor the elution of the analytes using a UV detector at an appropriate wavelength.
-
Data Analysis: Analyze the resulting chromatogram to determine retention times, peak shapes, and resolution.
Visualizing the Workflow and Concepts
To better understand the processes involved in ion-pair chromatography, the following diagrams illustrate a typical experimental workflow and the underlying logical relationships.
Caption: A typical experimental workflow for ion-pair chromatography analysis.
Caption: Logical relationship of components in ion-pair reversed-phase chromatography.
Concluding Remarks
While Sodium 4,4'-oxybis(butane-1-sulfonate) remains an unexplored candidate as an ion-pairing reagent, its chemical structure suggests it could offer unique selectivity for the separation of cationic compounds. However, its non-volatile nature would likely preclude its use in LC-MS applications. Further experimental investigation is required to fully characterize its performance and determine its potential advantages and limitations compared to established ion-pairing reagents. Researchers interested in exploring novel ion-pairing reagents may find this compound to be a candidate for investigation, particularly for applications where UV detection is sufficient and unique selectivity is desired.
References
- 1. Buy Sodium 4,4'-oxybis(butane-1-sulfonate) | 183278-30-0 | > 95% [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. itwreagents.com [itwreagents.com]
- 5. Octane-1-sulfonic acid sodium salt for ion pair chromatography LiChropur 5324-84-5 [merckmillipore.com]
Structure-Activity Relationship of Sulfonated Compounds as Amyloid-Beta Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Analysis of Sulfonated Compounds as Aβ Aggregation Inhibitors
The inhibitory activity of sulfonated compounds against Aβ aggregation is influenced by several structural features, including the number and position of sulfonate groups, the nature of the core scaffold, and the overall hydrophobicity.
| Compound Class | General Structure | Key SAR Observations | Reference Analogs' Activity (Qualitative) |
| Aromatic Sulfonates | Aryl-SO₃⁻ | - The number and relative position of sulfonate groups on aromatic rings are critical for activity.[1] - Increased sulfonation can enhance inhibitory potency. - The aromatic core provides a scaffold for interaction with Aβ. | Moderate to high |
| Sulfonated Dyes | Extended conjugated systems with multiple SO₃⁻ groups | - Planar aromatic structures facilitate binding to the β-sheet structure of Aβ fibrils.[1] - The specific arrangement of sulfonate groups dictates the binding affinity and inhibitory mechanism. | High |
| Aliphatic Sulfonates | Alkyl-SO₃⁻ | - The presence of terminal sulfonate groups is important for interaction with Aβ. - The length and flexibility of the alkyl chain influence the binding mode and efficacy. | Low to moderate |
| Bis-sulfonamides | R¹-SO₂-NH-R²-NH-SO₂-R³ | - The nature of the linker (R²) between the two sulfonamide groups affects the spatial orientation and binding to Aβ. - Substituents on the aromatic rings (R¹ and R³) can be modified to optimize hydrophobic and electronic interactions. | Moderate to high |
Experimental Protocols
The evaluation of Aβ aggregation inhibitors typically involves a combination of in vitro biophysical and cell-based assays.
In Vitro Aggregation Assay: Thioflavin T (ThT) Fluorescence
This assay is a widely used method to monitor the formation of amyloid fibrils in real-time.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Preparation of Aβ: Monomeric Aβ peptide (typically Aβ₄₀ or Aβ₄₂) is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in a buffer such as phosphate-buffered saline (PBS) at a concentration of 10-20 µM.
-
Incubation: The Aβ solution is incubated at 37°C with continuous agitation in the presence and absence of the test compounds at various concentrations.
-
ThT Addition: At specified time points, aliquots of the incubation mixture are transferred to a 96-well plate, and a ThT solution (final concentration ~5 µM) is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ alone).
Cell Viability Assay: MTT Assay
This assay assesses the protective effect of compounds against Aβ-induced cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Protocol:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and seeded in 96-well plates.
-
Aβ Treatment: The cells are treated with pre-aggregated Aβ oligomers or fibrils (typically 5-20 µM) in the presence and absence of the test compounds for 24-48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (final concentration ~0.5 mg/mL), and the cells are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at approximately 570 nm using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizations
Hypothesized Mechanism of Action
The following diagram illustrates a hypothesized mechanism by which sulfonated compounds may inhibit Aβ aggregation.
References
quantitative comparison of the surfactant properties of different dialkyl ether disulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the surfactant properties of various dialkyl ether disulfonates. The data presented is compiled from recent scientific literature to aid in the selection and application of these versatile surfactants.
Quantitative Data Summary
The following table summarizes the key surfactant properties of selected monoalkyl diphenyl oxide disulfonates, which are a class of dialkyl ether disulfonates. The critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC) are crucial parameters for evaluating surfactant efficiency and effectiveness.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γ_CMC) (mN/m) |
| C8-MADS | C8 | 7.24 × 10⁻³ | 37.5 |
| C12-MADS | C12 | 1.49 × 10⁻³ | 38.9 |
| C16-MADS | C16 | 2.09 × 10⁻⁴ | 46.8 |
MADS: Monoalkyl Diphenyl Oxide Disulfonate
Key Observations:
-
As the alkyl chain length increases from C8 to C16, the critical micelle concentration (CMC) decreases significantly. This indicates that surfactants with longer hydrophobic chains are more efficient at forming micelles.[1]
-
The surface tension at the CMC (γ_CMC) increases with the length of the alkyl chain.[1] This suggests that while the longer-chain surfactants are more efficient (lower CMC), they may be less effective at reducing surface tension at their saturation point compared to the shorter-chain analogue in this specific series.
-
The didecyldiphenyl ether disulfonate (DADS), a gemini-type surfactant, exhibits a very low CMC value of 1.0 × 10⁻⁵ mol/dm³ in an aqueous 0.1 N Na+ solution, highlighting the impact of having two hydrophilic and two hydrophobic groups.[1]
Experimental Protocols
The determination of the surfactant properties listed above typically involves the following standard experimental methodologies:
1. Determination of Critical Micelle Concentration (CMC) and Surface Tension (γ_CMC)
The CMC and surface tension are fundamental properties of surfactants.[2]
-
Method: Surface tension measurements are conducted using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.
-
Procedure:
-
A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
The surface tension of each solution is measured.
-
A plot of surface tension versus the logarithm of the surfactant concentration is generated.
-
Initially, the surface tension decreases sharply with increasing surfactant concentration.
-
The point at which the surface tension curve breaks and becomes relatively constant (or the slope changes significantly) is identified as the Critical Micelle Concentration (CMC).[2]
-
The surface tension value at the CMC is recorded as γ_CMC.
-
2. Foaming Properties Evaluation
Foaming ability and stability are important characteristics for many applications.
-
Method: The Ross-Miles method is a common standard for evaluating foaming properties.
-
Procedure:
-
A specific volume of the surfactant solution at a defined concentration is allowed to fall from a specified height into a larger volume of the same solution in a graduated cylinder.
-
The initial height of the foam generated is measured to assess foamability.
-
The foam height is then measured again after a set period (e.g., 5 minutes) to determine foam stability.
-
3. Emulsification Power Assessment
The ability of a surfactant to stabilize an emulsion is critical in many formulations.
-
Method: The bottle test or a variation thereof is often used for a qualitative or semi-quantitative assessment.
-
Procedure:
-
A defined ratio of oil (e.g., a hydrocarbon) and an aqueous solution of the surfactant are placed in a graduated container.
-
The mixture is agitated vigorously for a set period to form an emulsion.
-
The emulsion is then allowed to stand, and the time it takes for the oil and water phases to separate is observed. Longer separation times indicate better emulsification power. The volume of the emulsified layer can also be measured over time.
-
Visualizing the Surfactant Evaluation Workflow
The following diagram illustrates the general workflow for the characterization of surfactant properties.
Caption: General workflow for evaluating key surfactant properties.
References
Safety Operating Guide
Navigating the Disposal of Sodium 4,4'-oxybis(butane-1-sulfonate): A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Sodium 4,4'-oxybis(butane-1-sulfonate), a clear and compliant disposal plan is essential. This guide provides detailed procedural information to ensure the safe and effective management of this compound, drawing from safety data sheets of structurally similar chemicals in the absence of a specific Safety Data Sheet (SDS) for the compound itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's environmental health and safety (EHS) guidelines and local regulations. The following are general recommendations for handling and personal protection:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risk. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[3] The area should then be cleaned and the waste collected in a suitable, sealed container for disposal.[2][4] Do not allow the chemical to enter drains or waterways.[3][4]
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or face shield | To protect eyes from splashes or dust.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Spill Absorbent | Inert material (sand, vermiculite) | To contain and collect spills.[3] |
Step-by-Step Disposal Protocol
The disposal of Sodium 4,4'-oxybis(butane-1-sulfonate) should be managed as a chemical waste product. The following steps provide a general framework for its disposal:
-
Waste Collection:
-
Collect all waste material, including any contaminated spill cleanup supplies, in a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks.[2]
-
-
Waste Storage:
-
Waste Disposal:
-
Dispose of the chemical waste through an approved waste disposal facility.[1][2]
-
It is crucial to adhere to all local, regional, and national regulations governing chemical waste disposal.[2][5] Chemical waste generators must ensure complete and accurate classification of the waste.[2]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Sodium 4,4'-oxybis(butane-1-sulfonate).
Figure 1. Disposal Workflow
References
Essential Safety and Operational Guide for Handling Sodium 4,4'-oxybis(butane-1-sulfonate)
Immediate Safety and Personal Protective Equipment (PPE)
When handling Sodium 4,4'-oxybis(butane-1-sulfonate), it is crucial to use appropriate personal protective equipment to prevent skin and eye irritation.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] |
| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to prevent skin exposure.[2] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is likely, use a particulate filter respirator (e.g., P1). |
Operational and Handling Plan
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Handle the compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
Handling Procedures:
-
Avoid the formation of dust when handling the solid compound.[2][4]
-
Do not get the chemical in the eyes, on the skin, or on clothing.[2][4]
-
Wash hands thoroughly after handling.
-
Store containers in a dry, cool, and well-ventilated place, keeping them tightly closed.[2][4]
-
Incompatible materials to avoid include strong oxidizing agents.[2][4]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental protection.
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[3]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using inert absorbent materials like sand or chemical absorbent pads.[3]
-
Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.[3]
-
Clean-up: For small spills, carefully sweep or shovel the material into a suitable, labeled, and sealed hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
Disposal Protocol:
-
Dispose of Sodium 4,4'-oxybis(butane-1-sulfonate) as hazardous waste through a licensed professional waste disposal service.[3]
-
Do not dispose of this chemical down the drain or in regular solid waste.[3]
-
Collect waste in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., glass or polyethylene) with a secure lid.[3]
-
For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container according to institutional guidelines.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling, spill response, and disposal of Sodium 4,4'-oxybis(butane-1-sulfonate).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
